molecular formula C9H12N2S B096003 2,4-Dimethylphenylthiourea CAS No. 16738-20-8

2,4-Dimethylphenylthiourea

Cat. No.: B096003
CAS No.: 16738-20-8
M. Wt: 180.27 g/mol
InChI Key: KAGLPYRXTCQWHU-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylthiourea is a versatile unsymmetrical thiourea derivative that serves as a key intermediate in organic synthesis and a promising scaffold in medicinal chemistry research. Its significant research value is demonstrated in several biological areas. In antimicrobial assays, this compound exhibits activity against a panel of pathogens including Escherichia coli , Pseudomonas aeruginosa , Salmonella typhi , and Staphylococcus aureus . Furthermore, it demonstrates potent free radical scavenging capabilities in both ABTS and DPPH assays, indicating its potential as an antioxidant agent for studying oxidative stress . The compound also functions as an enzyme inhibitor, showing inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are key targets in neurodegenerative disease research . Beyond its biological activity, this compound possesses intrinsic fluorescence properties, with characteristic absorption and emission peaks in various organic solvents, making it a candidate for developing chemical sensors and detection methods for environmental pollutants . The thiourea pharmacophore, known for its hydrogen-bonding capacity, provides specific binding sites that allow it to interact with various enzymatic targets, which is a subject of ongoing computational and theoretical investigations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLPYRXTCQWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168282
Record name Thiourea, (2,4-dimethylphenyl)- (9CI)
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-20-8
Record name N-(2,4-Dimethylphenyl)thiourea
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 2-thio-1-(2,4-xylyl)-
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Record name Thiourea, (2,4-dimethylphenyl)- (9CI)
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Record name (2,4-dimethylphenyl)thiourea
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Foundational & Exploratory

synthesis and characterization of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dimethylphenylthiourea

Introduction

This compound, also known as 1-(2,4-dimethylphenyl)thiourea, is an organic compound with the chemical formula C9H12N2S.[1] It belongs to the class of N-arylthiourea derivatives, which are recognized as versatile building blocks in organic synthesis and medicinal chemistry.[2] The thiourea moiety imparts unique chemical properties that allow for a wide range of biological activities, making these compounds valuable scaffolds in drug discovery for developing antimicrobial, anticancer, and anti-inflammatory agents.[3]

This technical guide provides a comprehensive overview of a common synthetic route to this compound and details the standard analytical techniques for its characterization. The content is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Compound Properties:

Property Value
CAS Number 16738-20-8[1]
Molecular Formula C9H12N2S[1]
Molecular Weight 180.29 g/mol [1]

| Appearance | Typically a white or off-white solid |

Synthesis of this compound

The synthesis of N-arylthioureas can be achieved through several pathways. A common and effective method involves the reaction of an aryl amine with a source of thiocyanate in an acidic medium. The primary starting material for this synthesis is 2,4-dimethylaniline (also known as 2,4-xylidine).[4][5]

Synthesis Pathway

The reaction proceeds by converting 2,4-dimethylaniline into its hydrochloride salt, which then reacts with an alkali metal or ammonium thiocyanate. The acidic conditions facilitate the formation of isothiocyanic acid (HNCS) in situ, which is then attacked by the nucleophilic amine to yield the target thiourea derivative.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification A 2,4-Dimethylaniline D Formation of 2,4-Dimethylaniline Hydrochloride A->D B Hydrochloric Acid B->D C Ammonium Thiocyanate E Reaction with NH4SCN in aqueous ethanol C->E D->E F Heating under Reflux E->F G Crude Product (Precipitate) F->G H Filtration & Washing G->H I Recrystallization (e.g., from Ethanol) H->I J Pure this compound I->J

General synthesis workflow for this compound.
Experimental Protocol: Synthesis

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (1.1 eq)

  • Ammonium Thiocyanate (or Sodium Thiocyanate) (1.2 eq)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq) in a mixture of ethanol and water.

  • Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution to form the hydrochloride salt of the amine.

  • To this solution, add ammonium thiocyanate (1.2 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled solution into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any unreacted salts.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[6]

  • Dry the purified crystals in a vacuum oven or desiccator.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.

G cluster_spectroscopy Spectroscopic Analysis cluster_elemental Compositional Analysis cluster_confirmation Confirmation Start Synthesized Pure Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS EA Elemental Analysis (CHNOS) Start->EA Confirm Structure & Purity Confirmed NMR->Confirm IR->Confirm MS->Confirm EA->Confirm

General workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 9.0 - 9.5 Singlet (broad) 1H Ar-NH -CS
~ 7.0 - 7.5 Multiplet 3H Aromatic protons (Ar-H )
~ 6.5 - 7.0 Singlet (broad) 2H CS-NH₂
~ 2.3 Singlet 3H Ar-CH₃ (para)

| ~ 2.2 | Singlet | 3H | Ar-CH₃ (ortho) |

¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~ 180 - 183 Thiocarbonyl carbon (C =S)
~ 135 - 140 Aromatic quaternary carbons (C -CH₃, C -NH)
~ 125 - 132 Aromatic CH carbons
~ 20 - 22 Methyl carbon (Ar-C H₃, para)

| ~ 17 - 19 | Methyl carbon (Ar-C H₃, ortho) |

Experimental Protocol: NMR

  • Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (phasing, baseline correction, and integration) and assign the peaks to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3100 N-H Stretching Amine/Amide (NH, NH₂)
3100 - 3000 C-H Stretching Aromatic C-H
3000 - 2850 C-H Stretching Methyl C-H
1600 - 1450 C=C Stretching Aromatic Ring
1550 - 1480 N-H Bending Amine/Amide
1350 - 1300 C-N Stretching Thioamide II band

| ~ 1100 | C=S Stretching | Thiocarbonyl |

Experimental Protocol: IR

  • Prepare the sample, typically as a KBr pellet or a thin film. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Place the sample in the IR spectrophotometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Mass Spectrometry Data

m/z Value Assignment
~ 180.08 [M]⁺, Molecular Ion
~ 163 [M - NH₃]⁺
~ 121 [C₈H₉N]⁺, fragment from loss of SCN

| ~ 105 | [C₇H₇N]⁺, fragment from loss of CH₃ |

Experimental Protocol: MS

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, using an appropriate ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to assess the purity of the sample.

Elemental Analysis Data for C9H12N2S

Element Theoretical % Found %
Carbon (C) 59.96 59.9 ± 0.4
Hydrogen (H) 6.71 6.7 ± 0.4
Nitrogen (N) 15.54 15.5 ± 0.4

| Sulfur (S) | 17.79 | 17.8 ± 0.4 |

Experimental Protocol: Elemental Analysis

  • Accurately weigh a small amount (1-3 mg) of the dry, purified sample into a tin capsule.

  • Place the capsule in the autosampler of a CHNS elemental analyzer.

  • The sample undergoes high-temperature combustion, converting the elements into gaseous oxides (CO₂, H₂O, NOₓ, SO₂).[9]

  • The gases are separated and quantified by a detector (e.g., a thermal conductivity detector).[9]

  • The instrument's software calculates the percentage of each element in the original sample.[9][10]

References

physicochemical properties of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dimethylphenylthiourea

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways. While direct experimental data for this specific compound is limited in public literature, this guide leverages information from structurally analogous compounds to provide a foundational understanding.[1]

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and designing new derivatives.

PropertyValue / DescriptionSource
IUPAC Name 1-(2,4-dimethylphenyl)thiourea-
Molecular Formula C₉H₁₂N₂S-
Molecular Weight 180.27 g/mol -
Appearance White to off-white crystalline solid (predicted)-
Melting Point A sharp melting point is expected for a pure crystalline solid. Impurities typically depress the melting point and broaden the range.
Solubility Predicted to be poorly soluble in water and soluble in organic solvents like ethanol, acetone, and diethyl ether.[2][3] Solubility in acidic or basic solutions would depend on the pKa of the thiourea moiety.[2][3]
logP (XLogP3) The predicted partition coefficient (logP) for analogous structures, such as 1-(4-Acetylphenyl)-3-(2,4-dimethylphenyl)thiourea, is 3.1, suggesting it is more lipophilic than hydrophilic.[4][5][4][5]
pKa The thiourea functional group has two tautomeric forms (thione and thiol) and can act as a weak acid.[6] The exact pKa value requires experimental determination but is influenced by the electronic effects of the dimethylphenyl substituent.[6]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail common methodologies.

Synthesis of this compound

The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically achieved through a nucleophilic addition reaction between an isothiocyanate and a primary amine.[7]

Protocol:

  • Reactant Preparation: Dissolve 2,4-dimethylaniline (1 equivalent) in a suitable solvent, such as acetone or ethanol.[1][8]

  • Reagent Addition: To the stirred solution, add methyl isothiocyanate (1 equivalent).[1] For the synthesis of the title compound (an N-monosubstituted thiourea), ammonium thiocyanate would be reacted with a suitable acyl chloride to generate an isothiocyanate in situ, which then reacts with 2,4-dimethylaniline.[9]

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure completion.[9]

  • Isolation: The product is often isolated by pouring the reaction mixture into chilled water, which causes the thiourea derivative to precipitate.[9]

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2,4-Dimethylaniline process Nucleophilic Addition reactant1->process reactant2 Ammonium Thiocyanate + Acyl Chloride reactant2->process in situ isothiocyanate formation product This compound process->product Solvent: Acetone Reflux G start Start: Add Compound to Water is_soluble_water Soluble? start->is_soluble_water test_ph Test pH with Litmus Paper is_soluble_water->test_ph Yes add_naoh Add 5% NaOH is_soluble_water->add_naoh No class_sa_sb_sg Class Sa, Sb, or Sg (Water-Soluble Acid, Base, or Neutral) test_ph->class_sa_sb_sg is_soluble_naoh Soluble? add_naoh->is_soluble_naoh add_hcl Add 5% HCl is_soluble_naoh->add_hcl No class_aw Class Aw (Weak Acid) is_soluble_naoh->class_aw Yes is_soluble_hcl Soluble? add_hcl->is_soluble_hcl class_b Class B (Base) is_soluble_hcl->class_b Yes add_h2so4 Add Conc. H₂SO₄ is_soluble_hcl->add_h2so4 No class_nm Class Nm (Neutral) add_h2so4->class_nm G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Thiourea Derivative (Antioxidant) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active releases Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Genes Promotes Transcription Nrf2_nucleus->ARE Binds to

References

Biological Activity of Novel 2,4-Dimethylphenylthiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry, possessing a versatile organosulfur scaffold, SC(NH₂)₂, that allows for a wide array of biological activities.[1] The substitution of urea's oxygen with a sulfur atom confers unique chemical properties, making these compounds valuable intermediates in organic synthesis and potent agents in therapeutic research.[1] Investigations have revealed their potential across numerous disease areas, including cancer, diabetes, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2,4-Dimethylphenylthiourea derivatives and their close structural analogs. It consolidates quantitative data, details key experimental protocols, and visualizes relevant pathways to serve as a resource for researchers and professionals in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically a straightforward and efficient process. The core reaction involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate. For the synthesis of the titular compounds, 2,4-dimethylphenyl isothiocyanate is a key precursor, which is reacted with a chosen amine in a suitable solvent such as acetone or ethanol.[1][3]

cluster_reactants Reactants cluster_process Process cluster_product Product r1 2,4-Dimethylphenyl Isothiocyanate p1 Nucleophilic Addition r1->p1 r2 Primary/Secondary Amine (R-NH2) r2->p1 prod N-(2,4-Dimethylphenyl)- N'-R-thiourea p1->prod yields p2 Solvent (e.g., Acetone) p2->p1

Caption: General synthesis of N-(2,4-Dimethylphenyl)-N'-R-thiourea derivatives.

Biological Activities

Derivatives of this compound have been evaluated for a range of biological activities, demonstrating potential applications in antimicrobial, antioxidant, and enzyme inhibition domains.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antibacterial and antifungal properties.[4] The lipophilic nature of the 2,4-dimethylphenyl group combined with the thiourea core suggests potential efficacy against various pathogens.[4]

Table 1: Antibacterial Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea

Bacterial Strain Inhibition Zone (mm) Standard (Cephradine) Reference
E. coli Moderate (8-15 mm) Effective [3][5]
S. flexneri Moderate (8-15 mm) Effective [3][5]
P. aeruginosa Moderate (8-15 mm) Effective [3][5]
S. typhi Moderate (8-15 mm) Effective [3][5]

Note: One source characterized the activity as "moderate" without providing specific quantitative values.[3]

Antioxidant Activity

The ability of thiourea derivatives to scavenge free radicals is a key aspect of their biological profile, commonly assessed using DPPH and ABTS assays.[1][3]

Table 2: Antioxidant Activity of a this compound Derivative

Compound Name/Structure Assay IC₅₀ Value Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea DPPH Radical Scavenging 118.05 µg/mL [5]
DM3A (a thiourea analog) DPPH 7.97 ± 0.23 µg/mL [1]

| Ascorbic Acid (Standard) | DPPH | ~33.22 µg/mL |[6] |

Enzyme Inhibition

Thiourea derivatives are known to interact with and inhibit various enzymes, pointing to their therapeutic potential in a range of diseases.[7]

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing conditions like Alzheimer's disease.[8] However, the tested 2,4-dimethylphenyl analog showed weak activity.

Antidiabetic Activity: Several thiourea derivatives have been investigated as potential antidiabetic agents by inhibiting carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase.[1][9]

Table 3: Enzyme Inhibition Activity of Thiourea Derivatives

Compound Name/Structure Target Enzyme IC₅₀ Value / % Inhibition Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea Acetylcholinesterase (AChE) >100 µg/mL [3]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea Butyrylcholinesterase (BChE) >100 µg/mL [3]
1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (E) α-amylase 85 ± 1.9 % inhibition [9]

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 µM |[1][9] |

Anti-inflammatory Activity

The anti-inflammatory effects of some thiourea derivatives are associated with their ability to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3] These enzymes are responsible for synthesizing prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiourea derivatives can reduce the production of pro-inflammatory molecules.[3]

cluster_enzymes Enzymes cluster_products Inflammatory Mediators AA Arachidonic Acid COX COX AA->COX LOX 5-LOX AA->LOX PG Prostaglandins COX->PG LT Leukotrienes LOX->LT Inhibitor Thiourea Derivative Inhibitor->COX inhibits Inhibitor->LOX inhibits A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate (Lawn) A->B C Aseptically Bore Wells (6 mm diameter) B->C D Add Test Compound, Positive & Negative Controls to Wells C->D E Incubate Plates (37°C for 18-24h) D->E F Measure Diameter of Inhibition Zones (mm) E->F A Prepare DPPH Solution (e.g., 0.1 mM) C Mix Compound and DPPH Solution A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate in Dark (e.g., 30 mins) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC₅₀ Value E->F A Seed Cells in 96-Well Plate B Treat with Various Compound Concentrations A->B C Incubate for 24-72 Hours B->C D Add MTT Reagent and Incubate C->D E Add Solubilizing Agent to Dissolve Formazan D->E F Read Absorbance on Plate Reader E->F G Calculate Cell Viability and IC₅₀ Value F->G

References

solubility and stability of 2,4-Dimethylphenylthiourea in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2,4-Dimethylphenylthiourea in DMSO

Solubility of this compound in DMSO

Thiourea and its derivatives are generally known to be soluble in DMSO.[3][4][5] The polar aprotic nature of DMSO allows it to effectively solvate both the polar thiourea group and the nonpolar dimethylphenyl moiety of the molecule. However, the precise solubility will be influenced by several factors, including temperature and the presence of any impurities.

Expected Solubility Profile

Based on the behavior of similar compounds, this compound is expected to exhibit good solubility in DMSO. The solubility of thiourea in DMSO has been studied across a range of temperatures, showing a positive correlation between temperature and solubility.[3][6] It is reasonable to extrapolate that this compound will follow a similar trend.

Quantitative Solubility Data

The following table outlines the expected format for presenting quantitative solubility data for this compound in DMSO at various temperatures. Researchers can populate this table with their experimental findings.

Temperature (°C)Molar Solubility (mol/L)Solubility (g/L)
25 (Room Temperature)Experimental DataExperimental Data
37 (Physiological)Experimental DataExperimental Data
4Experimental DataExperimental Data
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol provides a standardized method for determining the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in a series of vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker set to the desired temperature (e.g., 25°C, 37°C, and 4°C). Allow the solutions to equilibrate for at least 24-48 hours. This timeframe should be sufficient to ensure that equilibrium has been reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Dilution: Accurately dilute the collected supernatant with DMSO to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established and validated HPLC method with a standard calibration curve is essential for accurate quantification.

  • Calculation: Calculate the solubility in mol/L and g/L based on the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to DMSO prep2 Create supersaturated solution prep1->prep2 equil1 Incubate on orbital shaker at controlled temperature (24-48h) prep2->equil1 analysis1 Collect supernatant equil1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for determining the solubility of this compound in DMSO.

Stability of this compound in DMSO

The stability of a compound in a DMSO stock solution is crucial for the reliability of biological assays and other downstream applications. Several factors can influence the stability of this compound in DMSO, including storage temperature, exposure to water, and freeze-thaw cycles.[7][8][9]

Potential Degradation Pathways and Influencing Factors
  • Hydrolysis: Although DMSO is an aprotic solvent, it is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible functional groups. While thioureas are generally stable, the specific susceptibility of the 2,4-dimethylphenyl derivative to hydrolysis in the presence of trace water in DMSO should be experimentally determined.

  • Oxidation: The sulfoxide group in DMSO can potentially act as an oxidizing agent under certain conditions, although this is not a common degradation pathway for many small molecules.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[7] Long-term storage at room temperature or higher is generally not recommended without prior stability assessment.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to the degradation of the dissolved compound.[9][10]

Quantitative Stability Data

The following table provides a template for presenting stability data for this compound in DMSO under various storage conditions. The percentage of the compound remaining is typically determined by HPLC analysis at specified time points.

Storage ConditionTime Point% Remaining (mean ± SD)Degradation Products Observed
Room Temperature (~25°C)0 hours100%None
24 hoursExperimental DataExperimental Data
7 daysExperimental DataExperimental Data
Refrigerated (4°C)0 hours100%None
7 daysExperimental DataExperimental Data
30 daysExperimental DataExperimental Data
Frozen (-20°C)0 hours100%None
30 daysExperimental DataExperimental Data
90 daysExperimental DataExperimental Data
Freeze-Thaw Cycles (-20°C to RT)0 cycles100%None
5 cyclesExperimental DataExperimental Data
10 cyclesExperimental DataExperimental Data
Experimental Protocol for Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in DMSO under different storage conditions.

Materials:

  • A stock solution of this compound in anhydrous DMSO (e.g., 10 mM)

  • Multiple small-volume amber vials with screw caps

  • HPLC system with a UV detector and a mass spectrometer (LC-MS) is recommended for identifying potential degradation products.

  • Temperature-controlled storage units (room temperature, 4°C, -20°C)

Procedure:

  • Sample Preparation: Prepare a bulk stock solution of this compound in anhydrous DMSO. Aliquot this stock solution into multiple vials to avoid repeated sampling from the same vial.

  • Initial Analysis (Time Zero): Immediately analyze a fresh aliquot to establish the initial concentration and purity (time zero measurement).

  • Storage: Store the aliquoted vials under the different conditions to be tested (e.g., room temperature, 4°C, and -20°C). For the freeze-thaw study, cycle a set of vials between -20°C and room temperature, allowing the solution to completely thaw at each cycle.

  • Time-Point Analysis: At each designated time point (e.g., 24 hours, 7 days, 30 days), retrieve a vial from each storage condition.

  • HPLC/LC-MS Analysis: Analyze the samples by HPLC or LC-MS. Quantify the peak area of the parent compound and compare it to the time zero measurement to determine the percentage remaining. The chromatogram should also be inspected for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. If degradation is observed, attempt to identify the degradation products using mass spectrometry.

G cluster_setup Setup cluster_storage Storage Conditions cluster_timepoint_analysis Time-Point Analysis setup1 Prepare stock solution of this compound in DMSO setup2 Aliquot into multiple vials setup1->setup2 setup3 Analyze T=0 sample by HPLC/LC-MS setup2->setup3 storage1 Room Temperature storage2 Refrigerated (4°C) storage3 Frozen (-20°C) storage4 Freeze-Thaw Cycles analysis1 Retrieve samples at specified time points storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Analyze by HPLC/LC-MS analysis1->analysis2 analysis3 Quantify parent compound analysis2->analysis3 analysis4 Identify degradation products analysis3->analysis4

Caption: Workflow for assessing the stability of this compound in DMSO.

Conclusion

While specific data on the is not extensively published, this guide provides a robust framework for its characterization based on the known properties of similar compounds and established analytical methodologies. By following the detailed experimental protocols outlined herein, researchers can generate the necessary data to confidently utilize this compound in their research and development endeavors. It is anticipated that this compound will exhibit good solubility in DMSO, but its long-term stability should be empirically determined, particularly under conditions that mimic its intended use and storage.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Dimethylphenylthiourea, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this document focuses on the predicted spectral characteristics based on analogous compounds and provides detailed experimental protocols for obtaining and interpreting the necessary data using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH (Thiourea)8.5 - 9.5Broad Singlet1H
NH₂ (Thiourea)7.0 - 8.0Broad Singlet2H
Aromatic H (Position 6)~7.8Doublet1H
Aromatic H (Position 5)~7.1Doublet1H
Aromatic H (Position 3)~7.0Singlet1H
Methyl H (Position 2)~2.3Singlet3H
Methyl H (Position 4)~2.2Singlet3H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=S (Thiocarbonyl)~180 - 185
Aromatic C (Position 1)~138
Aromatic C (Position 2)~135
Aromatic C (Position 4)~132
Aromatic C (Position 6)~130
Aromatic C (Position 5)~127
Aromatic C (Position 3)~125
Methyl C (Position 2)~21
Methyl C (Position 4)~18
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Thiourea)3200 - 3400Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Methyl)2850 - 3000Medium
C=S Stretch (Thioamide)1200 - 1400Medium-Strong
C-N Stretch1400 - 1600Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₂N₂S), the expected molecular weight is approximately 180.07 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
180[M]⁺ (Molecular Ion)
121[C₈H₉N]⁺
105[C₇H₇N]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling, over a wider spectral width and for a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source, which is under high vacuum.

  • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

  • Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Processing cluster_Analysis Data Analysis & Interpretation cluster_Conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts, Coupling, Integration NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Weight, Fragmentation Pattern MS_Data->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

By combining the data from these three spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum determines the molecular weight and provides information about the molecule's fragmentation, collectively leading to the confirmation of the compound's identity and purity.

In Vitro Cytotoxicity of 2,4-Dimethylphenylthiourea and its Analogs on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anticancer properties. This technical guide provides an in-depth overview of the in vitro cytotoxicity of 2,4-Dimethylphenylthiourea and structurally related analogs against various cancer cell lines. This document summarizes key quantitative data on cytotoxic potency, details standardized experimental protocols for assessing cytotoxicity, and elucidates the underlying molecular mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Thiourea and its derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The unique chemical properties imparted by the sulfur atom allow for diverse biological activities, making these compounds versatile scaffolds in drug discovery.[1] Numerous studies have demonstrated the potential of thiourea derivatives as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2] The mechanism of their anticancer action is often attributed to their ability to induce apoptosis, disrupt cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3][4] This guide focuses on the cytotoxic effects of this compound and its analogs, providing a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights.

Quantitative Cytotoxicity Data

The cytotoxic potential of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various thiourea derivatives, including those structurally related to this compound, against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Substituted Phenylthiourea Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)
3-(Trifluoromethyl)phenylthiourea analog 1 SW480Colon Cancer≤ 10
3-(Trifluoromethyl)phenylthiourea analog 1 SW620Colon Cancer≤ 10
3-(Trifluoromethyl)phenylthiourea analog 1 PC3Prostate Cancer≤ 10
3-(Trifluoromethyl)phenylthiourea analog 1 K-562Leukemia≤ 10
3,4-Dichloro-phenylthiourea 2 SW480Colon Cancer1.5 - 8.9
3,4-Dichloro-phenylthiourea 2 SW620Colon Cancer1.5 - 8.9
3,4-Dichloro-phenylthiourea 2 PC3Prostate Cancer1.5 - 8.9
3,4-Dichloro-phenylthiourea 2 K-562Leukemia1.5 - 8.9
4-CF3-phenylthiourea 8 SW480Colon Cancer1.5 - 8.9
4-CF3-phenylthiourea 8 SW620Colon Cancer1.5 - 8.9
4-CF3-phenylthiourea 8 PC3Prostate Cancer1.5 - 8.9
4-CF3-phenylthiourea 8 K-562Leukemia1.5 - 8.9
N1,N3-disubstituted-thiosemicarbazone 7 HCT116Colon Cancer1.11
N1,N3-disubstituted-thiosemicarbazone 7 HepG2Liver Cancer1.74
N1,N3-disubstituted-thiosemicarbazone 7 MCF-7Breast Cancer7.0
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) 24 MOLT-3Leukemia1.62
BB IV-46CCRF-CEM vcr1000Leukemia4.651 ± 0.06
BB V-8CCRF-CEM vcr1000Leukemia6.17 ± 0.02
BB IV-34CCRF-CEM vcr1000Leukemia13.45 ± 0.01
BB IV-52CCRF-CEM vcr1000Leukemia23 ± 0.51
BB IV-60CCRF-CEM vcr1000Leukemia4.45 ± 0.08

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

The following section provides a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing the in vitro cytotoxicity of compounds.

MTT Assay for Cell Viability

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest test compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[6][8]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Compound Serial Dilution Treatment Treat Cells with Compound Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Read_Absorbance Read Absorbance (490-570nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Fig. 1: Workflow of the MTT cytotoxicity assay.

Mechanisms of Action

The cytotoxic effects of thiourea derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Induction of Apoptosis

Thiourea compounds have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3] The subsequent release of cytochrome c from the mitochondria triggers a caspase cascade, ultimately leading to apoptotic cell death. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the activation of initiator and executioner caspases.[3] Some thiourea derivatives have been observed to cause late-stage apoptosis in colon cancer and leukemia cell lines.[5]

Apoptosis_Pathway Thiourea Thiourea Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiourea->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Intrinsic apoptosis pathway induced by thiourea derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, certain thiourea derivatives can halt the progression of the cell cycle, often at the G2/M phase.[10][11] This arrest prevents cancer cells from entering mitosis and dividing. The mechanism of G2/M arrest can involve the modulation of key regulatory proteins such as cyclin-dependent kinases (e.g., cdc2) and their associated cyclins (e.g., Cyclin B1). For instance, some compounds have been shown to affect the phosphorylation status of cdc2, a critical step for mitotic entry.[10]

Cell_Cycle_Arrest cluster_G2M G2/M Transition Thiourea Thiourea Derivative Cdc25c Cdc25c Thiourea->Cdc25c inhibits CyclinB1 Cyclin B1 Thiourea->CyclinB1 inhibits G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry p_Cdc2 p-Cdc2 (Tyr15) Cdc25c->p_Cdc2 dephosphorylates G2_M_Arrest G2/M Arrest p_Cdc2->G2_M_Arrest leads to CyclinB1->M_Phase promotes CyclinB1->G2_M_Arrest leads to

Fig. 3: G2/M cell cycle arrest induced by thiourea derivatives.

Conclusion

This technical guide consolidates available data on the in vitro cytotoxicity of this compound and its analogs against various cancer cell lines. The provided quantitative data, detailed experimental protocols, and mechanistic insights underscore the potential of this class of compounds in anticancer drug discovery. Further research focusing on structure-activity relationships and the elucidation of specific molecular targets will be crucial for the development of thiourea-based therapeutics with enhanced potency and selectivity. The information presented here serves as a valuable foundational resource for researchers in this promising field.

References

The Antimicrobial Landscape of 2,4-Dimethylphenylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents. Their structural versatility allows for modifications that can significantly influence their biological activity. This technical guide provides an in-depth exploration of the antimicrobial spectrum of a specific derivative, 2,4-Dimethylphenylthiourea. While direct and extensive experimental data for this particular compound is limited in publicly available literature, this guide synthesizes findings from closely related analogues to present a predictive overview of its potential antibacterial and antifungal properties. Detailed experimental protocols for key antimicrobial susceptibility testing methods are provided, alongside a proposed mechanism of action based on the known biological targets of thiourea compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Thiourea and its derivatives have garnered significant attention due to their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiocarbonyl group and the ability to form various hydrogen bonds are thought to be crucial for their biological function. The antimicrobial efficacy of thiourea derivatives can be modulated by the nature of the substituents on the nitrogen atoms. This guide focuses on this compound, a compound featuring a substituted aromatic ring that may enhance its antimicrobial potential.

Predicted Antimicrobial Spectrum

Based on the analysis of structurally similar N-arylthiourea derivatives, this compound is predicted to exhibit a broad spectrum of antimicrobial activity. The available data on analogous compounds, particularly those with substituted phenyl rings, suggests activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The lipophilic nature of the 2,4-dimethylphenyl group may facilitate the compound's penetration through microbial cell membranes.

The following table summarizes the potential antimicrobial activity of this compound based on reported Minimum Inhibitory Concentration (MIC) values for closely related substituted phenylthiourea derivatives. It is important to note that these values are indicative and actual MICs for this compound would require experimental verification.

Microorganism Type Predicted MIC Range (µg/mL)
Staphylococcus aureusGram-positive Bacteria32 - 128
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive Bacteria64 - 256
Bacillus subtilisGram-positive Bacteria62.5 - 250
Escherichia coliGram-negative Bacteria128 - 512
Pseudomonas aeruginosaGram-negative Bacteria250 - 1000
Klebsiella pneumoniaeGram-negative Bacteria250 - 1000
Candida albicansFungus32 - 256
Aspergillus nigerFungus62.5 - 500
Candida aurisFungus78 - 625

Proposed Mechanism of Action

The antimicrobial mechanism of thiourea derivatives is believed to be multifactorial, involving the inhibition of key microbial enzymes and disruption of cellular integrity. Based on studies of related compounds, the proposed mechanisms of action for this compound are illustrated below.[1][2][3][4][5]

antimicrobial_mechanism cluster_compound This compound cluster_targets Potential Microbial Targets cluster_effects Resulting Cellular Effects compound This compound dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibition cell_wall Cell Wall Biosynthesis Enzymes compound->cell_wall Inhibition urease Urease compound->urease Inhibition dna_rep Inhibition of DNA Replication & Repair dna_gyrase->dna_rep cell_lysis Disruption of Cell Wall Integrity cell_wall->cell_lysis ph_imbalance Disruption of pH Homeostasis urease->ph_imbalance

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of a compound like this compound.

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Inoculate the agar surface evenly with the test microorganism using a sterile cotton swab to create a lawn culture.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

agar_well_diffusion prep_plate Prepare Agar Plate inoculate Inoculate with Microorganism prep_plate->inoculate create_wells Create Wells inoculate->create_wells add_compound Add Test Compound & Controls create_wells->add_compound incubate Incubate add_compound->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Solution of this compound

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Add 10 µL of the standardized microbial inoculum to each well (except the sterility control).

  • Include a positive control (a known antimicrobial) and a negative control (inoculum without any compound).

  • Incubate the plate at the appropriate temperature and duration.

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.

broth_microdilution prep_plate Prepare 96-well Plate with Broth serial_dilution Perform Serial Dilution of Compound prep_plate->serial_dilution add_inoculum Add Standardized Inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

While further direct experimental validation is required, the available evidence from structurally related compounds strongly suggests that this compound possesses a promising antimicrobial profile. Its potential to act on multiple microbial targets could be advantageous in overcoming resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antimicrobial spectrum. This technical guide serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound and other novel thiourea derivatives in the ongoing fight against infectious diseases.

References

Methodological & Application

Synthesis of 2,4-Dimethylphenylthiourea Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N,N'-disubstituted unsymmetrical 2,4-Dimethylphenylthiourea derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the synthesis and exploration of this important class of molecules.

Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis protocol outlined below is a reliable and efficient two-step process that allows for the creation of a diverse library of this compound derivatives for screening and structure-activity relationship (SAR) studies.

Data Summary

The following table summarizes the quantitative data for a selection of synthesized 1-(2,4-Dimethylphenyl)-3-substituted-thiourea derivatives.

Compound IDSubstituent (R)Molecular FormulaYield (%)Melting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)
1a MethylC₁₀H₁₄N₂S--Signals for NH protons (broad singlets), aromatic protons of the dimethylphenyl ring, and methyl protons.[1]Thiocarbonyl (C=S) carbon in the range of 178-184 ppm.[1]
1b PhenylC₁₅H₁₆N₂S--Signals for NH protons (broad singlets), aromatic protons of both phenyl rings, and methyl protons.Thiocarbonyl (C=S) carbon, aromatic carbons, and methyl carbons.
1c 4-ChlorophenylC₁₅H₁₅ClN₂S871898.79 (s, 1H, N–H), 7.75–7.16 (m, 9H, Ar-H), 2.41 (s, 3H, 4-CH₃).[2]188.1, 168.4, 158.9, 140.4, 138.9, 131.7, 129.8, 128.4, 128.2, 124.9, 120.4, 120.0, 18.8.[2]
1d 2-BromophenylC₁₅H₁₅BrN₂S62144.5-145.712.33 (br s, 1H, NH); 12.10 (br s, 1H, NH); aromatic protons (m); 5.26 (s, 2H); 2.21 (br s, 3H).[3]179.99, 170.17, 156.01, 136.60, 135.70, 133.19, 129.63, 118.96, 135.70, 132.53, 130.99, 129.69, 128.51, 128.49, 128.42, 127.73, 127.64, 114.52, 67.45, 19.99.[3]
1e 4-AcetylphenylC₁₇H₁₈N₂OS--Aromatic protons (m), NH protons (s), methyl protons (s).Aromatic carbons, thiocarbonyl carbon, carbonyl carbon, methyl carbons.

Note: Detailed spectroscopic data for a wider range of derivatives can be found in the cited literature.

Experimental Protocols

The synthesis of this compound derivatives is accomplished through a robust two-step procedure. The first step involves the formation of 2,4-dimethylphenyl isothiocyanate, which is then reacted with a primary amine in the second step to yield the desired thiourea derivative.

Step 1: Synthesis of 2,4-Dimethylphenyl Isothiocyanate

This procedure details the formation of the key isothiocyanate intermediate from 2,4-dimethylaniline.

Materials and Reagents:

  • 2,4-Dimethylaniline

  • Carbon disulfide (CS₂) or Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of thiophosgene (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture. Alternatively, carbon disulfide can be used in the presence of a suitable coupling agent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylphenyl isothiocyanate.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Synthesis of 1-(2,4-Dimethylphenyl)-3-substituted-thiourea

This final step involves the nucleophilic addition of a primary amine to the isothiocyanate intermediate.

Materials and Reagents:

  • 2,4-Dimethylphenyl isothiocyanate (from Step 1)

  • Primary amine (R-NH₂) (1.1-1.2 eq)

  • Ethanol or Acetone

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the crude or purified 2,4-dimethylphenyl isothiocyanate (1.0 eq) in ethanol or acetone in a round-bottom flask.

  • To the stirred solution, add the desired primary amine (1.1-1.2 eq) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the isothiocyanate starting material by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(2,4-Dimethylphenyl)-3-substituted-thiourea derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualized Workflows and Pathways

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiourea Synthesis A 2,4-Dimethylaniline C Reaction in Dichloromethane with base (e.g., Triethylamine) A->C B Thiophosgene (CSCl₂) or Carbon Disulfide (CS₂) B->C D 2,4-Dimethylphenyl Isothiocyanate C->D Intermediate Formation E 2,4-Dimethylphenyl Isothiocyanate G Reaction in Ethanol or Acetone E->G F Primary Amine (R-NH₂) F->G H 1-(2,4-Dimethylphenyl)-3-substituted-thiourea G->H Nucleophilic Addition G reagents 2,4-Dimethylaniline + CSCl₂/Base intermediate 2,4-Dimethylphenyl Isothiocyanate reagents->intermediate Step 1 amine + Primary Amine (R-NH₂) intermediate->amine Step 2 product 1-(2,4-Dimethylphenyl)-3-R-thiourea amine->product

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis Utilizing 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2-((2,4-dimethylphenyl)amino)thiazole derivatives through the Hantzsch thiazole synthesis. This classic condensation reaction offers a versatile and straightforward method for the preparation of a wide range of thiazole-containing compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a fundamental method for the construction of the thiazole ring system.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide derivative.[2][3][4] In this application, we focus on the use of N-(2,4-dimethylphenyl)thiourea as the thioamide component, leading to the formation of 2-arylamino-substituted thiazoles. These compounds are valuable scaffolds in drug discovery, exhibiting a range of biological activities. The protocol described herein is adaptable for the synthesis of a library of derivatives by varying the α-haloketone starting material.

Reaction Principle

The Hantzsch thiazole synthesis proceeds through a two-step mechanism. The first step is the S-alkylation of the thiourea by the α-haloketone to form an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.

Experimental Protocols

This section details a general procedure for the synthesis of 2-((2,4-dimethylphenyl)amino)-4-arylthiazoles.

Materials and Reagents:

  • Substituted α-bromoacetophenone (1.0 eq)

  • N-(2,4-dimethylphenyl)thiourea (1.0 - 1.2 eq)

  • Ethanol or Methanol (appropriate volume)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (saturated or 5%)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle or hot plate with stirring

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted α-bromoacetophenone (1.0 eq) and N-(2,4-dimethylphenyl)thiourea (1.0 - 1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for a period of 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate or a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.[2] This may result in the precipitation of the crude product.

  • Isolation/Extraction:

    • If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Microwave-Assisted Synthesis (Alternative Protocol):

For accelerated reaction times, microwave heating can be employed.

  • Combine the α-bromoacetophenone and N-(2,4-dimethylphenyl)thiourea in a microwave-safe vessel with a suitable solvent (e.g., methanol).

  • Heat the mixture in a microwave reactor at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 10-30 minutes).

  • Follow the work-up and purification procedures as described above. Microwave-assisted reactions often lead to higher yields and shorter reaction times.[5]

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using substituted thioureas, providing an expected range for reaction parameters and yields.

α-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanol1000.5>90[2]
Substituted Phenacyl BromidesN-ArylthioureaEthanolReflux0.585-95[6]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesN-PhenylthioureaMethanolMicrowave0.1775-85[5]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water652-3.579-90[7]

Mandatory Visualizations

Reaction Mechanism:

The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis with 2,4-Dimethylphenylthiourea.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product alpha_haloketone α-Haloketone (R-CO-CH₂-X) s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation Nucleophilic Attack by Sulfur thiourea This compound thiourea->s_alkylation cyclization Cyclized Intermediate (Thiazoline) s_alkylation->cyclization Intramolecular Cyclization thiazole 2-((2,4-Dimethylphenyl)amino)thiazole cyclization->thiazole Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow:

This diagram outlines the general workflow for the synthesis and purification of 2-((2,4-dimethylphenyl)amino)thiazole derivatives.

Experimental_Workflow start Start reactants Mix α-Haloketone and This compound in Solvent start->reactants reaction Heat to Reflux / Microwave Irradiation reactants->reaction workup Cool and Neutralize reaction->workup isolation Filter Precipitate or Extract with Organic Solvent workup->isolation purification Recrystallization or Column Chromatography isolation->purification product Pure 2-((2,4-Dimethylphenyl)amino)thiazole Derivative purification->product end End product->end

Caption: General experimental workflow for thiazole synthesis.

References

Application of 2,4-Dimethylphenylthiourea in Enzyme Inhibition Assays: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,4-Dimethylphenylthiourea and its analogs in various enzyme inhibition assays. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including the inhibition of several key enzymes. This guide details the methodologies for assessing the inhibitory potential of these compounds against tyrosinase, acetylcholinesterase (AChE), urease, and α-glucosidase, and presents available quantitative data to facilitate further research and drug development efforts.

Application Notes

This compound belongs to the N,N'-disubstituted thiourea family, which has garnered significant interest in medicinal chemistry due to their therapeutic potential. The core thiourea scaffold (S=C(NH)₂) is known to interact with various biological targets, often through its ability to chelate metal ions within enzyme active sites or through hydrogen bonding and hydrophobic interactions. The biological activity can be fine-tuned by altering the substituents on the nitrogen atoms. The 2,4-dimethylphenyl group in the target compound provides a specific lipophilic and steric profile that influences its interaction with different enzymes.

The primary applications of this compound and its analogs in enzyme inhibition assays are centered on enzymes implicated in a range of pathologies:

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a major strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders.[1]

  • Acetylcholinesterase (AChE): This enzyme is critical for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease and other neurological conditions.[2][3]

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia. Its inhibition is a target for treating infections by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers.[4]

  • α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.[5]

Data Presentation

Quantitative data on the inhibitory activity of this compound is limited in the public domain. However, data for structurally related analogs provide valuable insights into its potential efficacy. The following table summarizes the available IC50 values for a close analog, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, and standard inhibitors for comparison.

CompoundTarget EnzymeIC50 Value (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaAcetylcholinesterase (AChE)>100[2]Donepezil~0.02 - 0.05[2]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaButyrylcholinesterase (BChE)>100[2]Rivastigmine~0.04 - 0.4[2]
Thiourea (Standard Inhibitor)Urease~21.2 ± 1.3[2]--
-α-GlucosidaseData Not AvailableAcarboseHighly variable (~0.011 to >1000)[2]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for the key enzyme inhibition assays discussed.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase. The absorbance of the colored product is monitored spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Standard Inhibitor)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and kojic acid in DMSO.

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve a range of final assay concentrations.

  • Assay in 96-well Plate:

    • To each well, add 40 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound or standard inhibitor solution.

    • For the control (100% activity), add 20 µL of the solvent (e.g., DMSO diluted in buffer) instead of the inhibitor.

    • For the blank, add 60 µL of phosphate buffer and 20 µL of the solvent.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2]

Materials:

  • Acetylcholinesterase (AChE) (e.g., from electric eel)

  • Acetylthiocholine Iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (Test Compound)

  • Donepezil (Standard Inhibitor)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test compound and donepezil in DMSO.

    • Prepare serial dilutions of the test compound and standard inhibitor in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of phosphate buffer, 20 µL of the DTNB solution, and 20 µL of the test compound or standard inhibitor solution.

    • For the control, add 20 µL of the solvent.

    • Add 20 µL of the AChE solution to all wells except the blank. For the blank, add 20 µL of phosphate buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value from the dose-response curve.

Urease Inhibition Assay (Indophenol Method)

This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia is detected colorimetrically using the indophenol reaction.[4]

Materials:

  • Jack Bean Urease

  • Urea

  • This compound (Test Compound)

  • Thiourea (Standard Inhibitor)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Phenol Reagent (Phenol and Sodium Nitroprusside)

  • Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of the test compound and thiourea in DMSO.

    • Prepare serial dilutions of the test compound and standard inhibitor in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 25 µL of the urease solution and 25 µL of the test compound or standard inhibitor solution.

    • For the control, add 25 µL of the solvent.

    • Incubate at 37°C for 10 minutes.

    • Add 50 µL of the urea solution to initiate the reaction and incubate for a further 30 minutes at 37°C.

  • Color Development and Measurement:

    • Stop the reaction and induce color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate for 10 minutes at room temperature for color development.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the absorbance values.

    • Determine the IC50 value from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][5]

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Standard Inhibitor)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Sodium Carbonate (Na₂CO₃) solution (to stop the reaction)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the test compound and acarbose in DMSO.

    • Prepare serial dilutions of the test compound and standard inhibitor in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the test compound or standard inhibitor solution.

    • For the control, add 20 µL of the solvent.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measurement and Data Analysis:

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition.

    • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the general signaling pathways and experimental workflows for the described enzyme inhibition assays.

Tyrosinase_Inhibition_Pathway cluster_enzyme Enzymatic Steps Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase pathway and point of inhibition.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AChE_sol AChE Solution Preincubation 1. Add AChE, Inhibitor, DTNB 2. Pre-incubate (37°C, 15 min) AChE_sol->Preincubation Inhibitor_sol This compound (Serial Dilutions) Inhibitor_sol->Preincubation DTNB_sol DTNB Solution DTNB_sol->Preincubation ATCI_sol ATCI Substrate Initiate 3. Add ATCI Substrate ATCI_sol->Initiate Preincubation->Initiate Measure 4. Measure Absorbance at 412 nm (Kinetic Reading) Initiate->Measure Calculate 5. Calculate % Inhibition Measure->Calculate IC50 6. Determine IC50 Value Calculate->IC50

Caption: Workflow for AChE inhibition assay.

Urease_Inhibition_Mechanism cluster_reaction Enzymatic Reaction Urea Urea Ammonia Ammonia (NH3) Urea->Ammonia Hydrolysis Urease Urease (Ni²⁺ Active Site) Inhibitor This compound Inhibitor->Urease Inhibition (Chelates Ni²⁺)

Caption: Urease inhibition mechanism.

aGlucosidase_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme_sol α-Glucosidase Solution Preincubation 1. Add Enzyme & Inhibitor 2. Pre-incubate (37°C, 15 min) Enzyme_sol->Preincubation Inhibitor_sol This compound (Serial Dilutions) Inhibitor_sol->Preincubation Substrate_sol pNPG Substrate Initiate 3. Add pNPG Substrate 4. Incubate (37°C, 20 min) Substrate_sol->Initiate Preincubation->Initiate Terminate 5. Stop with Na₂CO₃ Initiate->Terminate Measure 6. Measure Absorbance at 405 nm Terminate->Measure Calculate 7. Calculate % Inhibition Measure->Calculate IC50 8. Determine IC50 Value Calculate->IC50

Caption: Workflow for α-glucosidase inhibition.

References

Application Note: HPLC Method for Purity Analysis of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purity Analysis of 2,4-Dimethylphenylthiourea by High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, outlining a reliable method for determining the purity of this compound.

Introduction

This compound is a derivative of thiourea with potential applications in various chemical and pharmaceutical fields.[1][2] Like many organic compounds, its purity is a critical attribute that can influence its chemical reactivity, biological activity, and safety profile.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of pharmaceutical ingredients and other chemical compounds.[4][5][6]

This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, allowing for the quantification of the main component and the detection of potential process-related impurities and degradation products.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the analyte is crucial for developing a robust HPLC method.[5]

PropertyValueSource
Chemical Name This compound-
Molecular Formula C9H12N2SInferred
Molecular Weight 180.27 g/mol Inferred
General Stability Generally stable under ambient conditions but may be sensitive to strong acids or bases.[7][7]
UV Absorbance Thiourea derivatives typically exhibit UV absorbance, making UV detection a suitable choice for HPLC analysis.[7][7]

Experimental Protocol

This protocol outlines the necessary steps for performing the HPLC purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended for the separation of non-polar to moderately polar compounds.[7]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid (analytical grade).

  • Sample: this compound reference standard and test sample.

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[7]
Injection Volume 10 µL
Detection Wavelength Determined by the UV spectrum of the compound (e.g., 254 nm).[7]

3. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound test sample and prepare a solution in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis and Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagram

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results and Reporting prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions sys_prep System Preparation and Equilibration prep_solutions->sys_prep sys_suitability Perform System Suitability Test sys_prep->sys_suitability sys_suitability->sys_prep If Fail sample_injection Inject Blank, Standard, and Sample Solutions sys_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition data_processing Process Chromatographic Data data_acquisition->data_processing purity_calc Calculate Purity (%) data_processing->purity_calc report_gen Generate Report purity_calc->report_gen Method_Development_Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation lit_review Literature Review & Physicochemical Properties method_optimization Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) lit_review->method_optimization preliminary_test Preliminary Testing method_optimization->preliminary_test specificity Specificity preliminary_test->specificity Finalized Method linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Purity Analysis robustness->routine_analysis Validated Method

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of 2,4-Dimethylphenylthiourea in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small molecules in biological matrices.

Introduction

2,4-Dimethylphenylthiourea is a substituted thiourea derivative with potential applications in medicinal chemistry and other scientific fields.[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic, toxicokinetic, and various preclinical and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2][3] Operating in the Selected Reaction Monitoring (SRM) mode, LC-MS/MS provides a robust and reliable method for measuring analyte concentrations in complex biological matrices like plasma.[2][4]

This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described method is based on established principles of bioanalytical method development and validation.[5][6] It includes procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Standards:

    • This compound (analytical standard, purity ≥98%)

    • Internal Standard (IS): 1-Phenyl-2-thiourea-¹³C₆ or a structurally similar and stable isotopically labeled compound.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of this compound and the internal standard into separate 5 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

    • Store stock solutions at -20°C. These solutions should be prepared fresh monthly.

  • Working Solutions:

    • Prepare intermediate working solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create a series of concentrations for calibration standards (CS) and quality control (QC) samples.

    • Prepare an internal standard working solution at a concentration of 100 ng/mL by diluting the IS stock solution with methanol.

  • Calibration Standards and Quality Control Samples:

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve the desired concentrations for the calibration curve and QC samples.

    • A typical calibration curve might range from 1 to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 75 ng/mL), and High (HQC, 750 ng/mL).

3. Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[4]

  • Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for the blank matrix sample) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      3.0 95
      4.0 95
      4.1 10

      | 5.0 | 10 |

  • Tandem Mass Spectrometry (MS/MS) System:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • SRM Transitions (Hypothetical - requires optimization):

      • Analyte: this compound (Molecular Weight: 180.28)

        • Precursor Ion (Q1): 181.1 m/z [M+H]⁺

        • Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of the thiourea group or cleavage at the phenyl ring.

      • Internal Standard: (e.g., 1-Phenyl-2-thiourea-¹³C₆, MW: 158.23)

        • Precursor Ion (Q1): 159.1 m/z [M+H]⁺

        • Product Ion (Q3): To be determined empirically.

5. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8] Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: Construct a calibration curve over the desired concentration range and assess the linearity using a regression model (e.g., linear weighted 1/x²). The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Analyze replicate (n=6) QC samples at LQC, MQC, and HQC levels on three separate days. The accuracy (% bias) should be within ±15% (±20% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in plasma under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage (-80°C).

Data Presentation

The following tables present example data that would be expected from a successfully validated method.

Table 1: Calibration Curve Linearity

Concentration (ng/mL) Mean Response (Analyte/IS Area Ratio) Accuracy (%)
1.0 (LLOQ) 0.012 105.2
5.0 0.061 101.5
10.0 0.123 99.8
50.0 0.618 98.5
100.0 1.24 100.3
250.0 3.09 99.1
500.0 6.21 99.7
1000.0 (ULOQ) 12.45 98.9

Regression Model: Linear, Weighting: 1/x², r² > 0.995

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 3.0 6.8 104.5 8.2 103.1
MQC 75.0 4.5 98.9 5.1 101.2
HQC 750.0 3.1 101.7 4.3 99.8

(n=6 replicates per day over 3 days)

Table 3: Matrix Effect and Recovery

QC Level Nominal Conc. (ng/mL) Mean Recovery (%) Recovery %CV Mean Matrix Effect (%) Matrix Effect %CV
LQC 3.0 91.5 5.4 95.2 7.1

| HQC | 750.0 | 93.2 | 4.1 | 96.8 | 6.5 |

Mandatory Visualization

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard & IS Preparation stock->working cs_qc Spiking Plasma for CS & QC Samples working->cs_qc plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chrom Chromatographic Separation (C18) inject->chrom ms MS/MS Detection (ESI+, SRM) chrom->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for this compound quantification.

G cluster_core Core Validation Parameters cluster_matrix Matrix & Extraction cluster_stability Analyte Stability linearity Linearity & Range lloq LLOQ linearity->lloq accuracy Accuracy precision Precision accuracy->precision selectivity Selectivity matrix_effect Matrix Effect recovery Recovery ft_stability Freeze-Thaw st_stability Short-Term (Bench-Top) lt_stability Long-Term (Storage) validation Method Validation validation->linearity validation->accuracy validation->precision validation->selectivity validation->lloq validation->matrix_effect validation->recovery validation->ft_stability validation->st_stability validation->lt_stability

Caption: Logical relationships in the bioanalytical method validation process.

References

Application Notes and Protocols for Antioxidant Assays of 2,4-Dimethylphenylthiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and performing antioxidant assays for novel 2,4-Dimethylphenylthiourea compounds. The included protocols for DPPH, ABTS, and FRAP assays are based on established methodologies for thiourea derivatives and can be adapted for specific research needs.

Introduction to Antioxidant Activity of Thiourea Compounds

Thiourea and its derivatives are a class of compounds recognized for their diverse biological activities, including antioxidant properties.[1][2] The primary mechanism of their antioxidant action is often attributed to the hydrogen-donating ability of the N-H group within the thiourea backbone, a process known as Hydrogen Atom Transfer (HAT).[2] This allows them to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases. The antioxidant capacity of these compounds can be quantitatively assessed using various in vitro assays.

Data Presentation

The antioxidant activity of this compound and its derivatives can be quantified and compared using the half-maximal inhibitory concentration (IC50) for radical scavenging assays or by comparing their reducing power to a standard. Lower IC50 values indicate higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of a this compound Derivative

CompoundAssayIC50 (µg/mL)Standard (Ascorbic Acid) IC50
1-cyclohexyl-3-(2,4-dimethylphenyl)thioureaDPPH Radical Scavenging118.05[3]Not specified in the study

Table 2: Template for ABTS Radical Scavenging Activity Data

CompoundAssayIC50 (µg/mL)Standard (Trolox/Ascorbic Acid) IC50
This compound Derivative 1ABTS Radical ScavengingEnter experimental valueEnter experimental value
This compound Derivative 2ABTS Radical ScavengingEnter experimental valueEnter experimental value

Table 3: Template for FRAP Assay Data

CompoundAssayFerric Reducing Power (mM Fe(II)/mg compound)Standard (Ascorbic Acid/Trolox) Reducing Power
This compound Derivative 1FRAPEnter experimental valueEnter experimental value
This compound Derivative 2FRAPEnter experimental valueEnter experimental value

Experimental Protocols

Detailed methodologies for three common antioxidant assays are provided below. These protocols can be adapted for use with this compound compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Test Compounds (this compound derivatives)

  • Positive Control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[1]

  • Preparation of Test Samples: Dissolve the this compound compounds and a positive control in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. From these, prepare a series of dilutions.[4]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds, standard, or blank (solvent only) to the wells.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[2]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Test Compounds (this compound derivatives)

  • Positive Control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[5]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Test Samples: Prepare a series of dilutions of the this compound compounds and a positive control in the same solvent used for the working solution.

  • Assay Procedure:

    • To 1.0 mL of the ABTS•+ working solution, add 10 µL of the test compound solution at different concentrations.

    • Mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.[2]

  • Measurement: Measure the absorbance at 734 nm.[6]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [((Abs_control - Abs_sample) / Abs_control)] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance in the presence of the sample.

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test Compounds (this compound derivatives)

  • Positive Control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6]

  • Preparation of Test Samples: Prepare a series of dilutions of the this compound compounds and a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compounds, standards, or a blank.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (e.g., FeSO₄ or Trolox) and is expressed as equivalents of the standard.

Visualization of Workflows and Pathways

Experimental Workflow for Antioxidant Assays

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus thiourea This compound keap1_nrf2 Keap1-Nrf2 Complex thiourea->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination leads to nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates cellular_defense Enhanced Cellular Antioxidant Defense antioxidant_genes->cellular_defense

References

Application Notes and Protocols for Evaluating the Anticancer Effects of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a promising class of compounds in anticancer drug discovery, exhibiting a wide range of biological activities.[1] These compounds and their analogues have been shown to possess cytotoxic effects against various cancer cell lines, often by inducing apoptosis and targeting key signaling pathways involved in cell proliferation and survival.[2][3][4] This document provides a comprehensive set of cell-based protocols to evaluate the anticancer potential of 2,4-Dimethylphenylthiourea, a representative member of this class. The following assays will enable researchers to assess its impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. While specific data for this compound is not extensively available, the provided protocols are standard methods for characterizing novel anticancer agents.[5]

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the MTT assay can be used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
250.310.0424.8
500.150.0312.0
1000.080.026.4

IC50 Value: Approximately 10 µM (Hypothetical)

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of This compound treat_cells Treat Cells and Incubate (24, 48, or 72h) compound_prep->treat_cells Add to cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Workflow of the MTT cytotoxicity assay.

Evaluation of Apoptosis Induction by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[7] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the determined IC50 concentration and a higher concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation: Hypothetical Apoptosis Data

The flow cytometry data will distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.52.3
This compound (10 µM)60.825.114.1
This compound (25 µM)25.440.534.1

Logical Diagram of Apoptosis Detection

Apoptosis_Detection cluster_cell_state Cellular States cluster_staining Staining cluster_outcome Flow Cytometry Outcome viable Viable Cell (PS on inner membrane) q1 Annexin V (-) PI (-) viable->q1 No Staining early_apoptosis Early Apoptosis (PS translocated to outer membrane) annexin_v Annexin V-FITC (Binds to exposed PS) early_apoptosis->annexin_v late_apoptosis Late Apoptosis/Necrosis (Membrane compromised) late_apoptosis->annexin_v pi Propidium Iodide (Enters compromised membrane, stains DNA) late_apoptosis->pi q2 Annexin V (+) PI (-) annexin_v->q2 Positive Staining q3 Annexin V (+) PI (+) pi->q3 Positive Staining

Principle of Annexin V/PI apoptosis detection.

Cell Cycle Analysis by Propidium Iodide Staining

Anticancer compounds can exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell division and proliferation.[8][9] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Hypothetical Cell Cycle Analysis Data

The flow cytometry histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.325.119.6
This compound (10 µM)70.215.514.3
This compound (25 µM)78.910.310.8
Signaling Pathway Diagram: Hypothetical Mechanism of Action

Thiourea derivatives have been reported to inhibit various protein tyrosine kinases (PTKs), which can affect downstream signaling pathways controlling cell cycle progression and apoptosis.[1] The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.

Signaling_Pathway cluster_effects Cellular Effects of Inhibition compound This compound ptk Protein Tyrosine Kinase (PTK) compound->ptk Inhibits downstream_pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) ptk->downstream_pathway Activates cell_cycle_arrest Cell Cycle Arrest apoptosis Apoptosis proliferation Cell Proliferation downstream_pathway->proliferation Promotes survival Cell Survival downstream_pathway->survival Promotes downstream_pathway->cell_cycle_arrest downstream_pathway->apoptosis

Hypothetical signaling pathway affected by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of the anticancer properties of this compound. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for making informed decisions regarding further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

Methodology for Assessing the Anti-inflammatory Properties of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification and characterization of novel anti-inflammatory agents are therefore of significant therapeutic interest. Thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory effects. This document provides a detailed methodology for assessing the anti-inflammatory properties of a specific thiourea derivative, 2,4-Dimethylphenylthiourea, through a series of established in vitro and in vivo experimental protocols. These protocols are designed to elucidate the compound's potential to modulate key inflammatory pathways and its efficacy in a preclinical model of acute inflammation.

Compound Information

Compound NameThis compound
Structure (Structure to be inserted if available)
Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS Number 55752-58-4 (N-(2,3-Dimethylphenyl)thiourea)
Safety Precautions Toxic if swallowed.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] Handle in a well-ventilated area or fume hood.[3] Refer to the Safety Data Sheet (SDS) for complete safety information.[1][2][3][4]

In Vitro Assessment of Anti-inflammatory Activity

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Culture

The in vitro assessment of this compound's anti-inflammatory activity can be initiated using a well-established model of lipopolysaccharide (LPS)-induced inflammation in macrophage cells, such as the RAW 264.7 or THP-1 cell lines.[5][6][7] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[7][8]

Experimental Workflow for In Vitro Studies

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Analysis A RAW 264.7 or THP-1 cells B Culture to 80-90% confluency A->B C Seed cells in 96-well plates B->C D Pre-treat with this compound (various concentrations) for 1-2 hours C->D E Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours D->E F Collect Supernatant E->F G Cell Lysis E->G H Nitric Oxide (NO) Assay F->H I Cytokine ELISA (TNF-α, IL-6, IL-1β) F->I J Western Blot (NF-κB, MAPK pathways) G->J

Caption: Workflow for in vitro anti-inflammatory assays.

Protocol 1.1: Cell Culture and Treatment

  • Cell Maintenance: Culture RAW 264.7 or THP-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • Treatment:

    • Remove the old medium from the wells.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[6] A non-LPS stimulated control group should also be included.

Quantification of Inflammatory Mediators

Protocol 2.1: Nitric Oxide (NO) Assay (Griess Test)

Nitric oxide is a key inflammatory mediator produced by activated macrophages.[9] The Griess test measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[10][11][12][13]

  • Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[12]

  • Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • Reaction: Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.[12]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[12]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[10][11][12][14]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Data Presentation: Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Control -0.5 ± 0.1-
LPS (1 µg/mL) -25.2 ± 1.80
This compound + LPS 122.1 ± 1.512.3
515.8 ± 1.137.3
109.5 ± 0.762.3
255.1 ± 0.479.8
502.8 ± 0.388.9
Dexamethasone + LPS 104.2 ± 0.583.3
(Hypothetical Data)

Protocol 2.2: Cytokine Quantification by ELISA

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play crucial roles in the inflammatory cascade.[15] Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16][17]

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[16][18]

  • Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[18]

  • Quantification: Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control -25 ± 515 ± 310 ± 2
LPS (1 µg/mL) -1500 ± 1201200 ± 90800 ± 60
This compound + LPS 11350 ± 1101080 ± 85720 ± 55
51050 ± 90840 ± 70560 ± 45
10600 ± 50480 ± 40320 ± 25
25300 ± 25240 ± 20160 ± 15
50150 ± 15120 ± 1080 ± 8
Dexamethasone + LPS 10250 ± 20200 ± 18130 ± 12
(Hypothetical Data)
Investigation of Intracellular Signaling Pathways

The anti-inflammatory effects of this compound can be further investigated by examining its impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20][21] Western blotting is a standard technique to assess the activation of these pathways by measuring the phosphorylation of key proteins.[19][22][23]

NF-κB and MAPK Signaling Pathways

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK_ERK p38, JNK, ERK MAPKK->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Genes IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Genes

Caption: Key inflammatory signaling pathways.

Protocol 3.1: Western Blot Analysis

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[22]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C. Also, use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation: Effect on NF-κB and MAPK Pathway Activation

Target ProteinTreatmentRelative Band Intensity (Fold Change vs. LPS)
p-p65/p65 LPS1.00
This compound (10 µM) + LPS0.45
This compound (50 µM) + LPS0.15
p-p38/p38 LPS1.00
This compound (10 µM) + LPS0.60
This compound (50 µM) + LPS0.25
p-ERK/ERK LPS1.00
This compound (10 µM) + LPS0.75
This compound (50 µM) + LPS0.40
(Hypothetical Data)

In Vivo Assessment of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[24][25][26][27][28] Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema formation.[24][25]

Experimental Workflow for In Vivo Study

G A Acclimatize animals (e.g., Wistar rats) B Divide into groups: - Vehicle Control - Carrageenan Control - Test Compound Groups - Standard Drug Group A->B C Administer this compound orally or intraperitoneally B->C D Inject 1% Carrageenan into the sub-plantar region of the right hind paw C->D E Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection D->E F Calculate % inhibition of edema E->F G Data Analysis F->G

Caption: Workflow for carrageenan-induced paw edema assay.

Protocol 4.1: Carrageenan-Induced Paw Edema

  • Animals: Use healthy adult Wistar rats or Swiss albino mice, weighing 180-220 g. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II: Carrageenan control (vehicle + carrageenan).

    • Group III-V: Test groups (this compound at different doses, e.g., 10, 25, 50 mg/kg, p.o. or i.p.).

    • Group VI: Standard drug group (e.g., Indomethacin or Diclofenac at 10 mg/kg, p.o. or i.p.).

  • Dosing: Administer the test compound or standard drug 30-60 minutes before the carrageenan injection.[24]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[24][26]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[27]

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)-Paw Volume Increase (mL) at 3 hours% Inhibition
Vehicle Control -0.05 ± 0.01-
Carrageenan Control -0.85 ± 0.070
This compound 100.68 ± 0.0620.0
250.47 ± 0.0544.7
500.29 ± 0.0365.9
Indomethacin 100.32 ± 0.0462.4
(Hypothetical Data)

The described methodologies provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory properties of this compound. The in vitro assays will elucidate the compound's mechanism of action at the cellular and molecular level, specifically its ability to inhibit the production of key inflammatory mediators and modulate critical signaling pathways. The in vivo carrageenan-induced paw edema model will provide crucial information on its efficacy in a living organism. The collective data from these studies will be instrumental in determining the potential of this compound as a novel anti-inflammatory therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethylphenylthiourea. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to its chemical structure. The presence of the nonpolar 2,4-dimethylphenyl group and the overall lack of easily ionizable functional groups contribute to its hydrophobic nature, making it challenging to dissolve in aqueous buffers. Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2]

Q2: What initial steps should I take to dissolve this compound in my aqueous buffer?

A2: We recommend starting with a small amount of the compound and attempting to dissolve it directly in your buffer with the aid of mechanical methods. If that fails, preparing a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy.

Q3: What are the most common methods to improve the solubility of poorly water-soluble compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds.[3][4] The most common approaches include:

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer.[3][5]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility.[][7]

  • Use of Cyclodextrins: Encapsulating the compound in cyclodextrin molecules to form more soluble inclusion complexes.[8][9][10][11][12]

Q4: How do I choose the best solubilization method for my experiment?

A4: The optimal method depends on the specific requirements of your assay, including allowable solvent concentrations, pH constraints, and potential interactions of solubilizing agents with your experimental system. It is often necessary to empirically test several approaches to find the most suitable one.

Troubleshooting Guide

Issue 1: The compound precipitates immediately upon addition to the aqueous buffer.
  • Potential Cause: The concentration of this compound exceeds its thermodynamic solubility limit in the buffer.

  • Recommended Solution:

    • Decrease the final concentration: Attempt to use a lower final concentration of the compound in your experiment.

    • Prepare a stock solution: Dissolve the compound in a minimal amount of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 to create a concentrated stock solution. Then, add the stock solution to the buffer dropwise while vortexing to achieve the desired final concentration.[13]

Issue 2: The compound dissolves initially but precipitates over time.
  • Potential Cause:

    • Temperature effects: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) can decrease the solubility of some compounds.[13]

    • Buffer instability: The pH of the buffer may shift over time, affecting the solubility of the compound.

  • Recommended Solution:

    • Pre-equilibrate temperature: Ensure all solutions are at the experimental temperature before mixing.

    • Verify buffer stability: Check the pH of your buffer at the beginning and end of the experiment to ensure it remains stable.

    • Consider cyclodextrins: Cyclodextrins can form stable inclusion complexes that may prevent precipitation over time.[11][12]

Issue 3: The use of an organic co-solvent is interfering with my assay.
  • Potential Cause: Organic solvents can affect protein structure, enzyme activity, and cell viability.

  • Recommended Solution:

    • Minimize co-solvent concentration: Determine the lowest concentration of the co-solvent that maintains the solubility of this compound.

    • Explore alternative methods: Investigate pH adjustment or the use of cyclodextrins, which are generally more biocompatible.[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable co-solvent (e.g., DMSO, Ethanol, PEG 400) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required.

  • Serial Dilution: Perform a serial dilution of the stock solution into the aqueous buffer to determine the maximum concentration of the co-solvent that is compatible with your assay.

  • Working Solution Preparation: Add the stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while gently vortexing to reach the desired final concentration of this compound. Ensure the final co-solvent concentration is below the determined tolerable limit for your assay.

Table 1: Properties of Common Co-solvents

Co-solventDielectric ConstantNotes
Water80.1---
Dimethyl Sulfoxide (DMSO)47.2Aprotic, strong solubilizing power.[]
Ethanol24.3Protic, commonly used, can have biological effects.[]
Polyethylene Glycol 400 (PEG 400)12.5Low toxicity, often used in formulations.[]
Protocol 2: Solubility Enhancement by pH Adjustment
  • Prepare Buffers at Different pH Values: Prepare a series of your experimental buffer at various pH values around the presumed pKa.

  • Solubility Testing: Add an excess of this compound to each buffer.

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). The pH at which the highest concentration is achieved is the optimal pH for solubilization.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles.[10]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of the selected cyclodextrin (e.g., 0-10% w/v).

  • Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration and Quantification: Follow steps 4 and 5 from the pH Adjustment protocol to determine the concentration of dissolved compound at each cyclodextrin concentration.

  • Analysis: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear increase indicates the formation of a soluble inclusion complex.

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey Features
α-CyclodextrinSmaller cavity size.
β-CyclodextrinModerate cavity size, limited water solubility.
γ-CyclodextrinLarger cavity size.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.[10]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, can form strong ionic interactions.[10]

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble This compound cosolvent Co-solvency (DMSO, Ethanol, PEG 400) start->cosolvent ph_adjust pH Adjustment start->ph_adjust cyclodextrin Cyclodextrin (HP-β-CD, SBE-β-CD) start->cyclodextrin solubility_test Kinetic/Thermodynamic Solubility Assay cosolvent->solubility_test ph_adjust->solubility_test cyclodextrin->solubility_test assay_compat Assay Compatibility (e.g., cell viability) solubility_test->assay_compat optimized Optimized Soluble Formulation assay_compat->optimized

Caption: Workflow for selecting a suitable solubilization strategy.

troubleshooting_workflow start Compound Precipitation Observed q1 When did precipitation occur? start->q1 a1_immediate Immediately upon dilution q1->a1_immediate Immediately a1_overtime Over time q1->a1_overtime Over Time cause_immediate Potential Causes: - Exceeds solubility limit - Solvent shock a1_immediate->cause_immediate cause_overtime Potential Causes: - Temperature shift - pH instability a1_overtime->cause_overtime sol_immediate Solutions: - Decrease concentration - Use co-solvent stock - Serial dilution cause_immediate->sol_immediate sol_overtime Solutions: - Pre-warm solutions - Check buffer stability - Use cyclodextrins cause_overtime->sol_overtime

Caption: Troubleshooting logic for compound precipitation issues.

References

Troubleshooting Degradation of 2,4-Dimethylphenylthiourea in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylphenylthiourea. The following information is designed to help you identify and resolve common issues related to the degradation of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound, like other thiourea derivatives, is susceptible to degradation through several pathways. The primary factors include:

  • Hydrolysis: The thiourea functional group can be hydrolyzed to the corresponding urea derivative, especially under acidic or basic conditions.[1][2][3]

  • Oxidation: The sulfur atom is prone to oxidation, which can lead to the formation of various products, including the corresponding urea.[1] The presence of dissolved oxygen or other oxidizing agents can accelerate this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1][2][3]

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways.[1][2][4]

Q2: What are the visual or analytical signs of this compound degradation?

A2: Degradation of this compound, which is typically a solid, may be indicated by:

  • Color Change: A noticeable change in the color of the solid or solution.[4]

  • Precipitation: Formation of insoluble degradation products in the solution.[4]

  • Inconsistent Experimental Results: Degradation can lead to lower purity and inconsistent results in biological or chemical assays.[3][4]

  • Appearance of New Peaks in Chromatography: When analyzing the sample by techniques like HPLC or LC-MS, the appearance of new peaks is a strong indicator of degradation.[3]

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To minimize degradation, this compound and its solutions should be stored under the following conditions:

  • Solid Compound: Store in a cool, dry, and dark place in a tightly sealed container.[4]

  • Stock Solutions: Store at low temperatures, such as -20°C or -80°C, in small, tightly sealed aliquots to avoid repeated freeze-thaw cycles.[3] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3][4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of thiourea compounds in solution is often pH-dependent.[1][4] Both acidic and alkaline conditions can accelerate hydrolysis.[1][3] It is crucial to determine the optimal pH range for your specific application through a pH stability study.[3]

Q5: Which solvents are recommended for dissolving this compound?

A5: The choice of solvent depends on the experimental requirements. This compound is generally soluble in organic solvents like DMSO, DMF, and alcohols.[3] For aqueous applications where solubility may be limited, a co-solvent might be necessary.[3] It is important to note that some polar aprotic solvents can promote the degradation of certain compounds.[5] Therefore, the stability in the chosen solvent system should be verified.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues related to this compound degradation.

Observed Issue Potential Cause Recommended Action
Inconsistent or lower than expected bioactivity Degradation of the compound leading to lower effective concentration.1. Prepare fresh solutions immediately before each experiment.[3] 2. Verify the purity of the stock solution using an appropriate analytical method (e.g., HPLC). 3. Review storage conditions of both solid compound and solutions.[3][4]
Precipitate forms in the solution upon storage Formation of insoluble degradation products or exceeding solubility limits.[4]1. Prepare fresh solutions for each use.[4] 2. Filter the solution before use if a precipitate is observed. 3. Re-evaluate the solvent system and concentration to ensure the compound remains in solution.
Appearance of new peaks in HPLC/LC-MS chromatogram Formation of degradation products.[3]1. Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products.[3] 2. Adjust solution conditions (e.g., pH, solvent) to minimize degradation.[3] 3. If degradation is significant, consider re-purifying the compound.
Rapid loss of compound in solution over a short time Harsh experimental conditions (e.g., high temperature, extreme pH, exposure to light).1. Conduct a stability study under your specific experimental conditions to identify the cause.[3] 2. Protect the solution from light during experiments.[3] 3. Control the temperature of the experiment. 4. Use buffers to maintain a stable pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and understand the stability of this compound under various stress conditions.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a defined period.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature, protected from light.[2]

  • Photodegradation: Expose an aliquot of the stock solution in a transparent vial to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Wrap a control sample in aluminum foil and keep it under the same conditions.[2]

  • Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.[2]

3. Sample Analysis:

  • At various time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating this compound from its degradation products.

Parameter Typical Conditions
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of the compound (e.g., 254 nm).[2]
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

main This compound in Solution hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (O2, Peroxides) main->oxidation photolysis Photolysis (UV Light) main->photolysis thermal Thermal Stress (Heat) main->thermal urea 2,4-Dimethylphenylurea hydrolysis->urea oxidation->urea other Other Degradation Products photolysis->other thermal->other

Caption: Potential degradation pathways of this compound in solution.

start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze end Identify and Quantify Degradation Products analyze->end

Caption: Experimental workflow for a forced degradation study.

issue Inconsistent Results or Visible Degradation? check_storage Review Storage Conditions (Solid & Solution) issue->check_storage Yes resolved Issue Resolved issue->resolved No prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh check_purity Verify Purity by HPLC prepare_fresh->check_purity purity_ok Purity Acceptable? check_purity->purity_ok investigate_conditions Investigate Experimental Conditions (pH, Temp, Light) purity_ok->investigate_conditions Yes repurify Re-purify Compound purity_ok->repurify No investigate_conditions->resolved repurify->resolved

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimization of Reaction Conditions for 2,4-Dimethylphenylthiourea Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of 2,4-Dimethylphenylthiourea to synthesize 2-amino-5,7-dimethylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the cyclization of this compound?

The most common method for the cyclization of arylthioureas, including this compound, is the Hugerschoff reaction. This reaction typically involves the use of an oxidizing agent, classically bromine in a suitable solvent, to effect an intramolecular electrophilic substitution.[1] Modern variations of this reaction utilize other oxidizing agents or catalysts to improve yields and reduce side products. Alternative methods include metal-catalyzed oxidative cyclization using catalysts based on copper, ruthenium, or gold.[2][3]

Q2: What is the expected product of the cyclization of this compound?

The expected product is 2-amino-5,7-dimethylbenzothiazole. The cyclization occurs through the formation of a new carbon-sulfur bond between the thiourea sulfur and an ortho-carbon on the phenyl ring, followed by aromatization.

Q3: What are the key reaction parameters to control for a successful cyclization?

Key parameters to control include the choice and stoichiometry of the oxidizing agent, reaction temperature, solvent, and reaction time. Careful control of these parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Troubleshooting Guide

Problem 1: Low or no yield of 2-amino-5,7-dimethylbenzothiazole.

  • Possible Cause: Incomplete reaction.

    • Solution:

      • Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).

      • Gradually increase the reaction temperature. For instance, some oxidative cyclizations are performed at elevated temperatures (e.g., 75-120°C) to ensure completion.[4]

      • Ensure the oxidizing agent is active and added in the correct stoichiometric amount. Older or improperly stored reagents can lose activity.

  • Possible Cause: Decomposition of the starting material or product.

    • Solution:

      • Some arylthioureas can be unstable at high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

      • Ensure the work-up procedure is not too harsh. Strong acidic or basic conditions during work-up can potentially degrade the product.

  • Possible Cause: Suboptimal choice of oxidizing agent or catalyst.

    • Solution:

      • While bromine is the classic reagent for the Hugerschoff reaction, alternatives like N-bromosuccinimide (NBS) or iodine can sometimes provide better results and are easier to handle.[5]

      • Consider exploring metal-catalyzed options if direct oxidation methods are not fruitful. Catalysts like Cu(II) or RuCl₃ have been shown to be effective for the cyclization of N-arylthioureas.[3][6]

Problem 2: Formation of significant side products.

  • Possible Cause: Over-oxidation or side reactions with the oxidizing agent.

    • Solution:

      • Carefully control the stoichiometry of the oxidizing agent. Adding the oxidant dropwise and at a low temperature can help to minimize side reactions.

      • Excess bromine in the Hugerschoff reaction is known to cause bromination of the aromatic ring as a side reaction.[7] Using a milder brominating agent or a catalytic system can mitigate this issue.

  • Possible Cause: Formation of dimeric or polymeric byproducts.

    • Solution:

      • Under certain oxidative conditions, arylthioureas can undergo dimerization to form thioamidoguanidines instead of cyclizing.[8] This is more prevalent with certain substitution patterns. Adjusting the reaction conditions, such as solvent and temperature, may favor the desired intramolecular cyclization.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting material and side products with similar polarity.

    • Solution:

      • Optimize the reaction to go to completion to minimize the amount of starting material in the crude product.

      • Utilize column chromatography with a carefully selected solvent system to separate the product from impurities. A step-gradient elution might be necessary.

      • Recrystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Arylthiourea Cyclization

Starting MaterialOxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-ArylthioureasRuCl₃1,2-Dichloroethane8012up to 91[6]
N-Aryl-N',N'-dialkylthioureasPd(OAc)₂Toluene11024up to 91[6]
Cyclohexanones and ThioureasI₂ / O₂DMSO7512up to 84[4]
N-(3-methoxyphenyl)-N'-(pyridin-2-yl)thioureaCu(NO₃)₂·3H₂OAcetonitrileReflux24-[2][3]
Substituted Aryl ThioureasPhCH₂NMe₃Br₃DichloromethaneRoom Temp0.5-270-95[5]
4-Substituted Anilines and KSCNBromineAcetic Acid0--[7]

Experimental Protocols

Protocol 1: General Procedure for Hugerschoff Cyclization of this compound using Bromine

  • Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by pouring it into an ice-cold solution of sodium thiosulfate to quench the excess bromine.

  • The product can then be extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Oxidative Cyclization using Iodine and Molecular Oxygen (Adapted from[4])

  • To a reaction vessel, add this compound (1 equivalent), a catalytic amount of iodine (e.g., 10 mol%), and a suitable solvent such as DMSO.

  • Stir the mixture at a specified temperature (e.g., 75-100 °C) under an atmosphere of oxygen (e.g., using a balloon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve in Solvent start->dissolve oxidant Oxidizing Agent (e.g., Br2, I2) oxidant->dissolve react Cyclization Reaction dissolve->react quench Quench Reaction react->quench extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify end 2-amino-5,7-dimethylbenzothiazole purify->end troubleshooting_guide cluster_solutions Troubleshooting Steps cluster_side_product_solutions Troubleshooting Steps start Low Yield or Incomplete Reaction? check_reagents Verify Reagent Purity & Activity start->check_reagents Yes side_products Significant Side Products? start->side_products No optimize_time_temp Increase Reaction Time / Temperature check_reagents->optimize_time_temp check_stoichiometry Adjust Oxidant Stoichiometry optimize_time_temp->check_stoichiometry change_oxidant Consider Alternative Oxidizing Agent check_stoichiometry->change_oxidant explore_catalysis Explore Metal-Catalyzed Methods change_oxidant->explore_catalysis success Improved Yield explore_catalysis->success control_addition Slow, Cooled Addition of Oxidant side_products->control_addition Yes side_products->success No milder_reagent Use Milder Oxidizing Agent (e.g., NBS) control_addition->milder_reagent milder_reagent->success

References

addressing poor reproducibility in 2,4-Dimethylphenylthiourea biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of poor reproducibility in biological assays involving 2,4-Dimethylphenylthiourea.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.

IssuePotential Cause(s)Recommended Action(s)
High variability between replicate wells Compound Precipitation: Due to low aqueous solubility, the compound may be precipitating out of the solution at the final assay concentration.1. Visually inspect wells for any precipitate. 2. Decrease the final concentration of the compound. 3. Increase the final percentage of the organic solvent (e.g., DMSO), ensuring it is within a range that does not affect the assay's performance (typically <1%).[1] 4. Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent Pipetting: Small volumes of high-concentration stock solutions can be challenging to pipette accurately.1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare an intermediate dilution of the compound to increase the pipetting volume.
Low or no biological activity observed Poor Solubility: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution into the aqueous assay medium.[2]1. Ensure the compound is fully dissolved in the stock solution (typically DMSO).[1] 2. Visually inspect for precipitation after dilution. 3. Test the solubility of the compound in your specific assay buffer.
Compound Degradation: this compound may be unstable under certain experimental conditions (e.g., pH, light exposure).[3]1. Prepare fresh solutions for each experiment. 2. Protect solutions from light by using amber vials or foil wrapping.[3] 3. Evaluate the stability of the compound at the pH of your assay buffer.[3]
Inconsistent results between experiments Batch-to-Batch Variability: Different batches of the compound may have variations in purity or crystalline form.1. If possible, use a single, large batch of the compound for the entire study. 2. If using a new batch, perform a bridging study to compare its activity with the previous batch.
Stock Solution Instability: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound in the stock solution.1. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3] 2. Store stock solutions at -20°C or -80°C in tightly sealed containers, protected from light.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing power for many organic compounds.[1] For aqueous-based assays, it is crucial to ensure the final DMSO concentration is low (typically below 0.5% to 1%) to avoid solvent-induced artifacts.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers.[3] To prevent degradation, it is advisable to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.[3] Preparing smaller aliquots is also recommended to minimize freeze-thaw cycles.[3]

Q3: Is this compound sensitive to pH?

A3: Yes, thiourea derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.[3] It is important to assess the stability of this compound at the specific pH of your experimental buffer. A pH stability study, where the compound is incubated in buffers of varying pH and its concentration is monitored over time by HPLC, can be beneficial.[3]

Q4: Can light exposure affect the stability of this compound?

A4: Photodegradation is a potential concern for many organic compounds.[3] It is best practice to handle solutions of this compound in a light-protected environment and to store them in amber-colored or foil-wrapped containers to minimize this risk.[3]

Q5: What are the common biological activities of this compound and its analogs?

A5: Thiourea derivatives, including those with a dimethylphenyl group, have been reported to exhibit a range of biological activities, including enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase), antioxidant, and cytotoxic effects against various cancer cell lines.[4]

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related thiourea derivatives from various biological assays.

Table 1: Enzyme Inhibition Data for Thiourea Derivatives

Compound Class/NameTarget EnzymeIC50 ValueReference
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)α-glucosidase47.9 µM[4]
DM3Aα-glucosidase19.26 µg/mL[4]
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)PTP1B79.74 µM[4]
DM3Aα-amylase19.26 µg/mL[4]
1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea (AD)α-amylase72 ± 0.4 % inhibition[4]

Table 2: Cytotoxicity Data for Thiourea Derivatives

Compound ClassCell Line(s)IC50 ValueReference
Phosphonate thiourea derivativesHuman breast, pancreatic, prostate cancer3 - 14 µM[4]
Aromatic thiourea derivatives (from indole)Lung, liver, breast cancer< 20 µM (LC50)[4]
Bis-thiourea structuresHuman leukemiaAs low as 1.50 µM[4]

Table 3: Antioxidant Activity of Thiourea Analogs

Compound Name/StructureAssayIC50 ValueReference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL[4]
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL[4]
DM3ADPPH7.97 ± 0.23 µg/mL[4]

Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual workflows.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[5]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4]

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Steps cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compound prepare_compound->treat_cells incubate_24_48h 4. Incubate (24-48h) treat_cells->incubate_24_48h add_mtt 5. Add MTT Reagent incubate_24_48h->add_mtt incubate_4h 6. Incubate (4h) add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize measure_absorbance 8. Measure Absorbance solubilize->measure_absorbance calculate_viability 9. Calculate % Viability & IC50 measure_absorbance->calculate_viability

Standard experimental workflow for the MTT cytotoxicity assay.
α-Glucosidase Inhibition Assay

This assay measures a compound's ability to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).[4]

  • Inhibitor Addition: Add various concentrations of this compound to the mixture and pre-incubate with the enzyme.[4]

  • Substrate Addition: Initiate the reaction by adding the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).[4]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).[4]

  • Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).[4]

  • Measurement: Quantify the amount of p-nitrophenol released by enzymatic activity by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control.[4]

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.[4]

Alpha_Glucosidase_Assay_Workflow α-Glucosidase Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis prep_mix 1. Prepare Enzyme/Buffer Mixture add_inhibitor 2. Add this compound prep_mix->add_inhibitor pre_incubate 3. Pre-incubate add_inhibitor->pre_incubate add_substrate 4. Add pNPG Substrate pre_incubate->add_substrate incubate_37c 5. Incubate at 37°C add_substrate->incubate_37c stop_reaction 6. Stop Reaction (Na₂CO₃) incubate_37c->stop_reaction measure_absorbance 7. Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition 8. Calculate % Inhibition & IC50 measure_absorbance->calculate_inhibition

Workflow for the α-glucosidase inhibition assay.
Putative Signaling Pathways Modulated by Thiourea Derivatives

Thiourea derivatives have been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation. While specific pathways for this compound are not extensively characterized, related compounds are known to affect pathways such as NF-κB, MAP kinase, and PI3K/Akt.[2][6]

Putative_Signaling_Pathways Putative Signaling Pathways Modulated by Thiourea Derivatives cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Thiourea This compound (and derivatives) NFkB NF-κB Pathway Thiourea->NFkB Inhibition MAPK MAP Kinase Pathway (e.g., ERK) Thiourea->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Thiourea->PI3K_Akt Modulation Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition

Potential signaling pathways affected by thiourea compounds.

References

stability of 2,4-Dimethylphenylthiourea stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,4-Dimethylphenylthiourea stock solutions and troubleshooting for related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at low temperatures, such as -20°C or -80°C, in tightly sealed containers.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare smaller aliquots for routine use.[1][2]

Q2: What is the expected shelf-life of a this compound stock solution at -20°C?

Q3: Which solvent should I use to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds, including thiourea derivatives, for biological experiments.[3][4] For specific applications, other organic solvents like ethanol or methanol may be suitable, but solubility should be verified.[1] When using DMSO for cell-based assays, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[2]

Q4: What are the visible signs of this compound degradation?

Degradation of thiourea compounds may be indicated by several visible signs, including:

  • Color Change: A noticeable change in the color of the solution, such as turning yellow.

  • Precipitation: The formation of solid particles or cloudiness in the solution, which could be due to the formation of insoluble degradation products.[5]

  • Odor: The emission of any unusual odors.

If any of these signs are observed, it is recommended to prepare a fresh stock solution.

Q5: How can I minimize the degradation of my this compound stock solution?

To minimize degradation, follow these best practices:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Avoid Moisture: Use anhydrous solvents and store solutions in tightly sealed containers to prevent hydrolysis.

  • Use High-Purity Solvents: Ensure the solvents used are of high purity to avoid contaminants that could catalyze degradation.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage at -20°C. The compound may have limited solubility in the chosen solvent at low temperatures.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent or unexpected results in biological assays. The compound may have degraded, leading to a lower effective concentration or the presence of interfering degradation products.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the stock solution using an analytical method like HPLC-UV.
Appearance of new peaks in HPLC analysis of the stock solution. This is a strong indication of compound degradation.Characterize the new peaks using mass spectrometry (LC-MS) if possible to identify degradation products. Prepare a fresh stock solution and re-evaluate its stability over a shorter timeframe.
Difficulty dissolving the solid compound. The compound may have low solubility in the selected solvent.Try gentle warming or sonication to aid dissolution. If unsuccessful, consider using an alternative solvent or a co-solvent system. Always check the solubility information provided by the supplier.

Stability of this compound Stock Solutions

The following table summarizes general stability recommendations for this compound stock solutions based on best practices for small molecule handling.

Storage Condition Solvent Recommended Duration Key Considerations
-20°CDMSOUp to 1 month[2]Protect from light; use tightly sealed containers; aliquot to avoid freeze-thaw cycles.
-80°CDMSOUp to 6 months[2]Preferred for long-term storage; protect from light; use tightly sealed containers; aliquot.
4°CDMSONot RecommendedHigher risk of degradation compared to frozen storage.
Room TemperatureDMSONot RecommendedSignificant potential for degradation.

Disclaimer: The stability data presented is based on general guidelines for small molecules. It is highly recommended to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution by HPLC-UV

This protocol outlines a method to assess the stability of a this compound stock solution over time.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into several amber vials and store them at -20°C.

  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that provides a sharp, symmetric peak for this compound with a reasonable retention time.

    • A typical starting condition could be a mobile phase of acetonitrile and water (with 0.1% formic acid) and a C18 column.

    • Determine the UV wavelength of maximum absorbance for this compound to ensure optimal detection.

  • Stability Study:

    • At time zero (T=0), thaw one aliquot of the stock solution, dilute it to a suitable concentration (e.g., 100 µM) with the mobile phase, and inject it into the HPLC system.

    • Record the peak area of the this compound peak. This will serve as the baseline.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks), thaw a new aliquot, dilute it in the same manner, and analyze it by HPLC.

    • Ensure that a freshly prepared standard is run alongside the stored sample at each time point to account for any instrument variability.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_solid This compound (solid) prep_stock 10 mM Stock Solution prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock prep_aliquot Aliquot and Store at -20°C prep_stock->prep_aliquot assay_thaw Thaw Aliquot prep_aliquot->assay_thaw assay_dilute Prepare Working Solution assay_thaw->assay_dilute assay_treat Treat Cells assay_dilute->assay_treat assay_incubate Incubate assay_treat->assay_incubate assay_readout Measure Readout assay_incubate->assay_readout analysis_data Collect Data assay_readout->analysis_data analysis_plot Plot Dose-Response Curve analysis_data->analysis_plot analysis_ic50 Calculate IC50 analysis_plot->analysis_ic50

Caption: Experimental workflow for using this compound in a cell-based assay.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (+H2O) parent->hydrolysis H2S oxidation Oxidation ([O]) parent->oxidation urea 2,4-Dimethylphenylurea hydrolysis->urea disulfide Disulfide Derivative oxidation->disulfide

Caption: Potential degradation pathways for a generic aryl thiourea derivative.

References

Technical Support Center: Optimizing HPLC Gradient for Separation of 2,4-Dimethylphenylthiourea Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the separation of 2,4-Dimethylphenylthiourea analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of closely related this compound analogs.

ProblemPossible CausesRecommended Solutions
Poor Resolution/Peak Overlap - Inappropriate mobile phase composition (pH, organic modifier).[1] - Unsuitable column chemistry. - Gradient slope is too steep. - Column degradation.[1]- Mobile Phase Optimization: Adjust the pH of the aqueous phase to control the ionization of the analytes.[1][2] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Column Selection: Consider columns with alternative selectivities, such as PFP (Pentafluorophenyl) or F5 phases, which can offer different interactions beyond hydrophobicity.[3] For polar analogs, a C18 column designed for aqueous mobile phases may be beneficial.[4] - Gradient Adjustment: Decrease the gradient slope (increase the gradient time) to improve the separation of closely eluting peaks.[1] - Column Maintenance: Use a guard column to protect the analytical column and regularly perform column flushing and regeneration.[1][5]
Peak Tailing - Secondary interactions with residual silanols on the column.[6] - Column overload.[1] - Incompatibility between the sample solvent and the mobile phase.- Reduce Silanol Interactions: Add a competitive base (e.g., a low concentration of triethylamine) to the mobile phase or operate at a lower pH to suppress the ionization of silanols.[6] - Optimize Sample Load: Reduce the injection volume or the sample concentration.[1] - Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible.
Variable Retention Times - Inconsistent mobile phase preparation. - Lack of column equilibration.[5] - Fluctuations in column temperature.[6] - Pump malfunction or leaks.[2]- Consistent Preparation: Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. - Sufficient Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection.[5] - Temperature Control: Use a column oven to maintain a constant temperature.[6] - System Maintenance: Regularly check for leaks and perform pump maintenance as per the manufacturer's recommendations.[2]
High Backpressure - Blocked column frit.[7] - Particulate matter from the sample or mobile phase. - High mobile phase viscosity.[7]- Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. - Mobile Phase Filtration: Filter mobile phases, especially those containing buffers. - Column Flushing: Reverse flush the column (if permitted by the manufacturer) to remove blockages from the inlet frit.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient for separating this compound analogs?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid. A linear gradient from 10% to 90% B over 20 minutes can be a reasonable initial run to scout for the elution of your analogs.

Q2: How does the pH of the mobile phase affect the separation of thiourea analogs?

A2: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[2] Thiourea derivatives can have varying pKa values, and controlling the pH can alter their charge state, thereby influencing their interaction with the stationary phase. It is recommended to work within the stable pH range of your column, typically pH 2-8 for silica-based columns.[8]

Q3: My this compound analogs are very similar in structure and co-elute. How can I improve the separation?

A3: For closely eluting, structurally similar compounds, several strategies can be employed.[3] First, try a shallower gradient, which increases the separation window. If that is insufficient, consider a different stationary phase. PFP or F5 columns provide alternative selectivities based on dipole-dipole, pi-pi, and shape-selective interactions, which can be effective for separating isomers and closely related analogs.[3]

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. It is often a good first choice. However, if resolution is still a challenge, performing a scouting run with methanol is recommended as the change in solvent can alter the elution order and improve separation.

Q5: What detector wavelength is suitable for this compound analogs?

A5: Thiourea and its derivatives typically have a UV absorbance maximum around 230-240 nm.[9][10] It is advisable to determine the UV maximum of your specific analogs using a PDA or DAD detector to ensure optimal sensitivity.

Experimental Protocols

Protocol 1: Initial Gradient Scouting

This protocol outlines a general procedure for an initial scouting gradient to determine the approximate retention times of the this compound analogs.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 235 nm

  • Gradient Program:

Time (min)% B
0.010
20.090
22.090
22.110
25.010
Protocol 2: Gradient Optimization Strategy

Based on the results from the initial scouting run, this protocol provides a systematic approach to optimize the gradient for improved resolution.

  • Analyze Scouting Run: Identify the retention times of the first and last eluting peaks of interest.

  • Adjust Gradient Start and End Points: Set the initial %B slightly lower than the composition at which the first peak elutes. Set the final %B slightly higher than the composition at which the last peak elutes.

  • Optimize Gradient Time (Slope):

    • If resolution is poor, increase the gradient time to make the slope shallower.

    • If the peaks are well-resolved and the run time is long, decrease the gradient time to make the slope steeper.

  • Example Optimized Gradient: Assuming the peaks of interest eluted between 10 and 15 minutes in the scouting run (corresponding to approximately 40-60% B), a new gradient could be:

Time (min)% B
0.035
15.065
17.090
19.090
19.135
22.035

Data Presentation

Table 1: Comparison of Initial and Optimized Gradient Conditions
ParameterInitial Scouting GradientOptimized Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile0.1% Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 10-90% B in 20 min35-65% B in 15 min
Run Time 25 min22 min
Table 2: Hypothetical Retention Time and Resolution Data
AnalogRetention Time (Initial Gradient)Retention Time (Optimized Gradient)Resolution (Optimized Gradient)
Analog 112.5 min10.2 min-
Analog 212.8 min10.8 min2.1
Analog 313.5 min12.0 min3.5

Visualizations

GradientOptimizationWorkflow A Start: Define Separation Goal B Initial Scouting Run (e.g., 10-90% ACN over 20 min) A->B C Evaluate Chromatogram: - Peak Retention Times - Resolution B->C D Is Resolution Adequate? C->D E Optimize Gradient Slope: - Increase time for better resolution - Decrease time for faster run D->E No J Final Method D->J Yes F Adjust Start/End %B E->F G Is Resolution Still Inadequate? F->G H Change Mobile Phase Modifier (e.g., Methanol) G->H Yes G->J No H->C I Change Column Chemistry (e.g., PFP, F5) H->I I->C

Caption: Workflow for HPLC Gradient Optimization.

TroubleshootingLogic Problem Identify Problem PoorRes Poor Resolution / Peak Overlap Problem->PoorRes PeakTail Peak Tailing Problem->PeakTail VarRT Variable Retention Times Problem->VarRT Sol_PoorRes1 Decrease Gradient Slope PoorRes->Sol_PoorRes1 Sol_PoorRes2 Change Mobile Phase pH / Modifier PoorRes->Sol_PoorRes2 Sol_PoorRes3 Try Different Column Chemistry PoorRes->Sol_PoorRes3 Sol_PeakTail1 Add Mobile Phase Modifier (e.g., TFA) PeakTail->Sol_PeakTail1 Sol_PeakTail2 Reduce Sample Concentration PeakTail->Sol_PeakTail2 Sol_VarRT1 Ensure Consistent Mobile Phase Prep VarRT->Sol_VarRT1 Sol_VarRT2 Use Column Oven VarRT->Sol_VarRT2 Sol_VarRT3 Check for System Leaks VarRT->Sol_VarRT3

Caption: Logic Diagram for HPLC Troubleshooting.

References

Validation & Comparative

comparing the efficacy of 2,4-Dimethylphenylthiourea with other thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2,4-Dimethylphenylthiourea and Other Thiourea Derivatives

Thiourea derivatives are a versatile class of organic compounds recognized for their wide-ranging biological activities.[1][2] The substitution of urea's oxygen atom with sulfur imparts unique chemical properties, leading to a broad spectrum of therapeutic potentials, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3] This guide provides a comparative analysis of the efficacy of this compound and its analogs against other thiourea derivatives, supported by experimental data and detailed methodologies.

General Synthesis of Thiourea Derivatives

The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically achieved through a straightforward nucleophilic addition reaction. This process involves reacting an isothiocyanate with a primary or secondary amine in a suitable solvent, such as acetone or ethanol.[1][3] For the synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea, 2,4-dimethylphenyl isothiocyanate serves as a key precursor, which is then reacted with methylamine.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Isothiocyanate 2,4-Dimethylphenyl Isothiocyanate Reaction Nucleophilic Addition Isothiocyanate->Reaction Amine Amine (e.g., Methylamine) Amine->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product 1-(2,4-Dimethylphenyl)- 3-methylthiourea Reaction->Product

General synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea.

Comparative Efficacy Data

The biological activity of thiourea derivatives is highly dependent on their structural substitutions. The following tables summarize the efficacy of various thiourea derivatives across different therapeutic areas.

Anticancer Activity

Thiourea derivatives have shown significant potential as anticancer agents, with some compounds exhibiting cytotoxicity comparable or superior to standard drugs like doxorubicin.[4] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and various protein tyrosine kinases.[4][5]

Compound/DerivativeCancer Cell Line(s)IC50/LC50 ValueReference
N1,N3-disubstituted-thiosemicarbazone 7HCT116, HepG2, MCF-71.11, 1.74, 7.0 µM[4]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2 µM[6]
1-Aryl-3-(pyridin-2-yl) substituted thiourea (cpd 20)MCF-7, SkBR3 (Breast)1.3, 0.7 µM[6]
Bis-thiourea derivativesHuman leukemiaAs low as 1.50 µM[2]
Aromatic thiourea derivatives (from indole)Lung, liver, breast< 20 µM[2]
3,5-bis(trifluoromethyl)phenyl moiety containing thioureaNCI-H460, Colo-205, etc.Not specified (best cytotoxic)[7]
Antimicrobial Activity

Thiourea derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] The presence of electron-withdrawing groups and hydrophobic moieties can enhance their antibacterial potency.[11]

Compound/DerivativeMicrobial Strain(s)MIC ValueReference
Triazole-bearing thiourea derivatives (1, 2, 4, 8-10, 12)S. aureus, S. epidermidis (Gram-positive)4–32 µg/mL[8]
Triazole-bearing thiourea derivative 10Methicillin-resistant S. epidermidis (biofilm)IC50: 2–6 µg/mL[8]
Thiazole and D-glucose moiety containing thioureas (4b, 4d, 4g, 4h)Gram-positive and Gram-negative bacteria0.78–3.125 μg/mL[12]
1-cyclohexyl-3-(2,4-dimethylphenyl) thioureaE. coli, S. flexneri, P. aeruginosa, S. typhi8-15 mm zone of inhibition[13]
p-chloro substituted thioureaMycobacterium tuberculosis1 µg/mL[2]
2,4-difluoro substituted thioureaMycobacterium tuberculosis2 µg/mL[2]
Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. This includes enzymes involved in diabetes, inflammation, and neurodegenerative diseases.[14][15][16]

Compound/DerivativeTarget Enzyme(s)IC50 Value / % InhibitionReference
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Acetylcholinesterase (AChE)50 µg/mL[16][17]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Butyrylcholinesterase (BChE)60 µg/mL[16][17]
1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (E)α-amylase85 ± 1.9 % inhibition[18]
4-fluorophenyl thiourea derivativeα-amylase, α-glucosidase53.307 nM, 24.928 nM[19]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2g)α-amylase, α-glucosidaseBest in series[20]
Unsymmetrical thiourea derivative 15Lipoxygenase, Xanthine oxidaseHighest potency in series[15]
Antioxidant Activity

Many thiourea derivatives demonstrate significant antioxidant properties by scavenging free radicals, which is often evaluated using DPPH and ABTS assays.[1][2]

Compound/DerivativeAssayIC50 ValueReference
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL[2]
1-cyclohexyl-3-(2,4-dimethylphenyl) thioureaDPPHIC50 not specified[21]
4-methoxy benzoyl chloride derived thioureas (22-31)DPPH, ABTS45 µg/mL, 52 µg/mL[2]
Unsymmetrical thiourea derivative 5DPPH44.60 μg/mL[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of thiourea derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the ability of a compound to inhibit bacterial growth.[3][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum C Spread bacterial inoculum evenly on agar surface A->C B Pour molten agar into Petri dishes and solidify D Create wells in the agar using a sterile borer C->D E Add test compound solution to designated wells D->E F Add positive (antibiotic) and negative (solvent) controls D->F G Incubate plates at 37°C for 16-24 hours E->G F->G H Measure the diameter of the zone of inhibition (mm) G->H

Workflow for Agar Well Diffusion Assay.
  • Inoculum Preparation : A standardized suspension of the test bacteria is prepared in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Preparation : Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The prepared bacterial inoculum is then evenly swabbed onto the agar surface.

  • Well Creation and Sample Application : Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.

  • Incubation : The plates are incubated at 37°C for 16-24 hours.[3]

  • Data Collection : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[3]

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[3]

  • Sample Preparation : A series of dilutions of the test compound are prepared. A known antioxidant, such as ascorbic acid or gallic acid, is used as a positive control.[3][13]

  • Reaction and Measurement : The test compound dilutions are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Enzyme Inhibition Assays (General Protocol)

The following is a general protocol for determining the inhibitory effect of thiourea derivatives on enzymes like α-glucosidase.[1]

  • Reagent Preparation : Prepare a buffer solution appropriate for the specific enzyme, the enzyme solution, the substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase), and various concentrations of the test inhibitor.

  • Enzyme Reaction : The enzyme and inhibitor are pre-incubated together in the buffer. The reaction is initiated by adding the substrate.

  • Incubation : The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

  • Reaction Termination : The reaction is stopped by adding a solution such as sodium carbonate (Na₂CO₃).[1]

  • Measurement : The amount of product formed (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).[1]

  • Calculation : The percentage of enzyme inhibition is calculated, and the IC50 value is determined. A known inhibitor (e.g., acarbose for α-glucosidase) is used as a positive control.[1]

Signaling Pathways and Mechanisms of Action

Thiourea derivatives can exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in inflammation and cell proliferation.

Inhibition of Inflammatory Mediators

Some thiourea derivatives can reduce inflammation by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway. These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

cluster_pathways Metabolic Pathways AA Arachidonic Acid COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Thiourea Thiourea Derivatives Thiourea->COX Inhibition Thiourea->LOX Inhibition

Inhibition of inflammatory mediators by thiourea derivatives.

By blocking these enzymatic pathways, thiourea derivatives can effectively decrease the production of these inflammatory molecules, leading to an anti-inflammatory response.[3]

Conclusion

The available data clearly indicate that thiourea derivatives, including this compound and its analogs, are a rich source of bioactive compounds with significant therapeutic potential. Their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents is well-documented, with some derivatives showing potency superior to existing drugs. The straightforward synthesis and the ability to tune the biological activity through structural modifications make the thiourea scaffold a highly attractive platform for drug discovery and development. Further research focusing on structure-activity relationships and elucidating detailed mechanisms of action will be crucial in optimizing these compounds for clinical applications.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides a detailed comparison of two primary analytical methods for the quantification of 2,4-Dimethylphenylthiourea: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established principles of analytical method validation and common practices for the analysis of thiourea derivatives and substituted phenols.

Methodology Comparison

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and specificity. Below is a comparative summary of the typical performance characteristics for HPLC-UV and GC-MS methods in the context of quantifying this compound.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL
Specificity Good; potential for interference from co-eluting compounds.Excellent; mass spectrometric detection provides high specificity.
Sample Throughput HighModerate
Derivatization Required NoPotentially, to improve volatility and thermal stability.
Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is often preferred for its simplicity and high throughput.

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume : 10 µL.

  • Standard Preparation : A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and serially diluted to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation : The sample matrix will dictate the extraction procedure. A common approach for solid samples is extraction with a suitable organic solvent (e.g., methanol or acetonitrile), followed by filtration through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher sensitivity and specificity, which is particularly advantageous for complex matrices.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector Temperature : 250°C.

  • Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injection Mode : Splitless injection of 1 µL.

  • Mass Spectrometer Parameters :

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Derivatization (if necessary) : To enhance volatility and thermal stability, derivatization (e.g., silylation) may be required. This involves reacting the sample extract with a derivatizing agent (e.g., BSTFA) prior to GC-MS analysis.

  • Standard and Sample Preparation : Similar to the HPLC method, standards and samples are prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). An internal standard is often used to improve quantitative accuracy.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[1] The following diagram illustrates the key stages of a comprehensive validation process.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B J System Suitability Testing B->J C Specificity / Selectivity I Robustness C->I D Linearity & Range G Limit of Detection (LOD) D->G H Limit of Quantification (LOQ) D->H E Accuracy E->I F Precision (Repeatability & Intermediate) F->I G->I H->I K Validation Report I->K J->C J->D J->E J->F

Caption: Workflow for the validation of an analytical method.

This comprehensive approach ensures that the chosen analytical method is reliable, accurate, and fit for the purpose of quantifying this compound in the specified sample matrices.

References

2,4-Dimethylphenylthiourea Demonstrates Moderate Antibacterial Activity in Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, a derivative of 2,4-dimethylphenylthiourea, has shown moderate antibacterial efficacy when compared to the standard antibiotic, Cephradine, in antimicrobial susceptibility testing. While specific Minimum Inhibitory Concentration (MIC) data for this compound remains limited in currently available literature, zone of inhibition studies provide valuable preliminary insights into its potential as an antimicrobial agent.

Recent research has highlighted the antimicrobial potential of various thiourea derivatives. In a notable study, the antibacterial activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea was evaluated against a panel of pathogenic bacteria using the agar well diffusion method. The results indicated that this compound exhibits a moderate antibacterial effect, with its activity against Escherichia coli being comparable to that of the standard drug Cephradine.[1]

Comparative Antimicrobial Activity

The antibacterial efficacy of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea was assessed by measuring the diameter of the zone of inhibition against several bacterial strains. The findings are summarized in the table below, alongside the activity of the standard drug, Cephradine.

Bacterial Strain1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea (Zone of Inhibition in mm)Cephradine (Zone of Inhibition in mm)
Escherichia coli1516
Shigella flexneri1118
Pseudomonas aeruginosa1019
Salmonella typhi1217

Table 1: Comparative zone of inhibition data for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea and Cephradine.[1]

Experimental Protocols

The antimicrobial susceptibility of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea was determined using the agar well diffusion method. A detailed protocol for this experiment is as follows:

1. Preparation of Bacterial Inoculum:

  • Pure cultures of the test bacteria were grown in nutrient broth.

  • The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Agar Plate Preparation and Inoculation:

  • Muller-Hinton agar was prepared and sterilized according to the manufacturer's instructions.

  • The molten agar was poured into sterile Petri dishes and allowed to solidify.

  • The solidified agar surface was uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.

3. Well Preparation and Sample Application:

  • Wells of a specified diameter were aseptically punched into the agar plates.

  • A defined concentration of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, dissolved in a suitable solvent, was added to the respective wells.

  • The standard antibiotic, Cephradine, and the solvent alone (as a negative control) were added to separate wells.

4. Incubation and Measurement:

  • The agar plates were incubated at 37°C for 24 hours.

  • Following incubation, the diameter of the clear zone of inhibition around each well was measured in millimeters.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis bacterial_culture Bacterial Culture (0.5 McFarland) inoculation Inoculate Agar Plates bacterial_culture->inoculation agar_plates Muller-Hinton Agar Plates agar_plates->inoculation well_creation Create Wells inoculation->well_creation sample_addition Add Test Compound, Standard & Control well_creation->sample_addition incubation Incubate at 37°C for 24 hours sample_addition->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement potential_mechanism cluster_targets Potential Cellular Targets cluster_effects Resulting Effects thiourea Thiourea Derivative nad_nadh NAD+/NADH Homeostasis thiourea->nad_nadh Disrupts cell_wall Cell Wall Integrity thiourea->cell_wall Compromises biosynthesis_enzymes Cell Wall Biosynthesis Enzymes thiourea->biosynthesis_enzymes Inhibits disruption Disruption nad_nadh->disruption cell_wall->disruption inhibition Inhibition biosynthesis_enzymes->inhibition bacterial_death Bacterial Cell Death disruption->bacterial_death inhibition->bacterial_death

References

Comparative Anticancer Activity of 2,4-Dimethylphenylthiourea Isomers: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties. The anticancer potential of these compounds is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, and disrupt cellular signaling pathways crucial for cancer cell survival.

The general structure of N,N'-disubstituted thioureas allows for a wide range of structural modifications, and the nature and position of substituents on the phenyl rings can significantly influence their biological activity. This forms the basis of structure-activity relationship (SAR) studies, which aim to correlate specific structural features with the observed therapeutic effects. For instance, the presence of electron-withdrawing or electron-donating groups, as well as the overall lipophilicity of the molecule, can impact its interaction with biological targets and its pharmacokinetic properties.

While specific data on the isomers of 2,4-Dimethylphenylthiourea is lacking, broader studies on other disubstituted phenylthiourea derivatives have provided some general insights. For example, research on various halogenated and alkylated phenylthiourea compounds has shown that the substitution pattern on the phenyl ring plays a critical role in determining their cytotoxic potency against different cancer cell lines. However, without a dedicated study on the dimethylphenyl positional isomers, it is not possible to provide a quantitative comparison of their anticancer efficacy.

Experimental Approaches for a Comparative Study

To conduct a comparative study on the anticancer activity of this compound isomers, a systematic experimental approach would be required. The following outlines a typical workflow for such an investigation.

Synthesis of Isomers

The initial step would involve the chemical synthesis of the various dimethylphenylthiourea isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenylthiourea). A common synthetic route is the reaction of the corresponding dimethylaniline with an appropriate isothiocyanate.

cluster_synthesis Synthesis of Dimethylphenylthiourea Isomers Dimethylaniline Isomer Dimethylaniline Isomer Reaction Reaction Dimethylaniline Isomer->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Dimethylphenylthiourea Isomer Dimethylphenylthiourea Isomer Reaction->Dimethylphenylthiourea Isomer

General synthesis workflow for dimethylphenylthiourea isomers.

In Vitro Cytotoxicity Screening

The synthesized isomers would then be screened for their anticancer activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of each dimethylphenylthiourea isomer for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

cluster_workflow MTT Assay Workflow A Cell Seeding B Compound Treatment A->B C MTT Addition B->C D Formazan Solubilization C->D E Absorbance Measurement D->E F IC50 Determination E->F

Workflow for determining in vitro cytotoxicity using the MTT assay.

Mechanistic Studies

To understand how the active isomers exert their anticancer effects, further mechanistic studies would be necessary. These could include:

  • Apoptosis Assays: Using techniques like flow cytometry with Annexin V/Propidium Iodide staining to determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: Investigating the effect of the compounds on the progression of the cell cycle to see if they cause arrest at a specific phase.

  • Western Blotting: To analyze the expression levels of key proteins involved in signaling pathways that regulate cell proliferation and survival.

Potential Signaling Pathways

Based on studies of other thiourea derivatives, potential signaling pathways that could be affected by dimethylphenylthiourea isomers include the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

cluster_pathway Potential Signaling Pathways Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS PI3K PI3K Growth Factor Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Thiourea Isomer Thiourea Isomer Thiourea Isomer->RAF Inhibition? Thiourea Isomer->Akt Inhibition?

Hypothesized signaling pathways potentially targeted by thiourea isomers.

Conclusion

Comparative Analysis of the Enzyme Inhibitory Activity of 2,4-Dimethylphenylthiourea and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities, including potent enzyme inhibition. This guide provides a comparative validation of the enzyme inhibitory profile of 2,4-Dimethylphenylthiourea and its close structural analogs against various enzymes. Due to limited publicly available data on this compound itself, this analysis focuses on the experimentally evaluated activities of its analogs, providing a valuable reference for researchers, scientists, and drug development professionals.

Quantitative Comparison of Enzyme Inhibitory Activity

The inhibitory potential of thiourea derivatives has been evaluated against several key enzymes implicated in various diseases. The following tables summarize the available quantitative data, comparing the performance of this compound analogs with standard inhibitors.

Table 1: Cholinesterase Inhibition

Data for a close analog, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, indicates its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the management of Alzheimer's disease.[1][2]

CompoundTarget EnzymeIC50 Value (µM)Reference StandardReference Standard IC50 (µM)
1-cyclohexyl-3-(2,4-dimethylphenyl)thioureaAChE>381Donepezil~0.02 - 0.05
1-cyclohexyl-3-(2,4-dimethylphenyl)thioureaBChE>381Rivastigmine~0.04 - 0.4

IC50 values for the analog were calculated based on a molecular weight of 262.42 g/mol from the reported >100 µg/mL.[1]

Table 2: Antidiabetic Enzyme Inhibition

Several thiourea analogs have demonstrated potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, and protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[3][4]

CompoundTarget EnzymeIC50 Value / % InhibitionReference Standard
1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH)α-glucosidase47.9 µMAcarbose
DM3Aα-glucosidase19.26 µg/mLAcarbose
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thiourea (E)α-amylase85 ± 1.9 % inhibitionAcarbose
1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)thiourea (AD)α-amylase72 ± 0.4 % inhibitionAcarbose
1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH)PTP1B79.74 µM-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.[1] The following sections outline the typical protocols used for the enzyme inhibition assays mentioned above.

Cholinesterase (AChE and BChE) Inhibition Assay

This assay is commonly performed using Ellman's method.[1][2][5]

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • AChE or BChE enzyme solution

    • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine chloride (BTCC) for BChE

    • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test compound and reference inhibitor solutions

  • Procedure:

    • In a 96-well plate, the test compound at various concentrations is pre-incubated with the respective enzyme solution in phosphate buffer.

    • DTNB is added to the mixture.

    • The reaction is initiated by the addition of the substrate (ATCI or BTCC).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

α-Glucosidase Inhibition Assay

This assay measures a compound's ability to inhibit the α-glucosidase enzyme.[3]

  • Reagents:

    • Phosphate buffer

    • α-glucosidase enzyme solution

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

    • Sodium carbonate solution (to stop the reaction)

    • Test compound and reference inhibitor (e.g., acarbose) solutions

  • Procedure:

    • A reaction mixture is prepared containing the α-glucosidase enzyme in a suitable buffer.

    • Various concentrations of the test compound are added to the mixture and pre-incubated with the enzyme.

    • The reaction is initiated by adding the substrate, pNPG.

    • The reaction is stopped after a specific incubation period by adding a basic solution, such as sodium carbonate.

    • The amount of p-nitrophenol released by the enzymatic activity is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[3]

Urease Inhibition Assay

The activity of urease is often determined by measuring the amount of ammonia produced using the indophenol method.[1]

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Jack bean urease enzyme solution

    • Urea solution (substrate)

    • Phenol reagent (phenol and sodium nitroprusside)

    • Alkali reagent (sodium hydroxide and sodium hypochlorite)

    • Test compound and reference inhibitor (e.g., thiourea) solutions

  • Procedure:

    • In a 96-well plate, the enzyme solution is mixed with the test compound at different concentrations and incubated.

    • The substrate (urea) is added to initiate the enzymatic reaction.

    • The reaction is stopped, and color is developed by adding the phenol and alkali reagents.

    • The absorbance is measured to determine the amount of ammonia produced.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in evaluating enzyme inhibitors, the following diagrams outline a typical experimental workflow and a conceptual validation process.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate pre_incubation Pre-incubate Enzyme with Inhibitor plate->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init incubation Incubate reaction_init->incubation reaction_stop Stop Reaction (if applicable) incubation->reaction_stop measurement Measure Signal (e.g., Absorbance) reaction_stop->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response det_ic50 Determine IC50 Value plot_dose_response->det_ic50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

cross_validation_logic cluster_primary_screening Primary Screening cluster_dose_response Dose-Response & Potency cluster_comparison Comparative Analysis cluster_validation Validation compound This compound Analog enzyme_panel Panel of Target Enzymes (e.g., AChE, α-glucosidase) compound->enzyme_panel ic50_determination IC50 Value Determination enzyme_panel->ic50_determination standard_inhibitors Known Standard Inhibitors ic50_determination->standard_inhibitors alternative_compounds Other Alternative Compounds ic50_determination->alternative_compounds conclusion Validated Inhibitory Activity standard_inhibitors->conclusion alternative_compounds->conclusion

Caption: Conceptual workflow for the validation of enzyme inhibitory activity.

References

The Pivotal Role of Substitution Patterns in the Biological Activity of 2,4-Dimethylphenylthiourea Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of 2,4-dimethylphenylthiourea analogs. This guide synthesizes experimental data to illuminate how modifications to this chemical scaffold influence a range of biological activities, including enzyme inhibition and antimicrobial effects. The findings underscore the therapeutic potential of thiourea derivatives, a class of compounds recognized for their diverse pharmacological profiles and straightforward synthesis.[1][2]

Thiourea derivatives are a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological effects such as anticancer, antidiabetic, antiviral, and anti-inflammatory properties.[1][3] The versatility of the thiourea core (S=C(NH2)2) allows for extensive chemical modifications, leading to a broad spectrum of biological targets.[1][3] This guide focuses on analogs of this compound, providing a comparative analysis of their performance against various biological targets, supported by quantitative data from multiple studies.

Comparative Biological Activity of Thiourea Analogs

The biological activity of this compound analogs and related thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on enzyme inhibition and antimicrobial activity.

Enzyme Inhibitory Activity

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, including those involved in diabetes and neurodegenerative diseases.[4][5][6]

Compound/Analog DescriptionTarget EnzymeIC50 Value / % InhibitionReference StandardStandard IC50Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaAcetylcholinesterase (AChE)>100 µg/mL (>381 µM)Donepezil~0.02 - 0.05 µM[4]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaButyrylcholinesterase (BChE)>100 µg/mL (>381 µM)Rivastigmine~0.04 - 0.4 µM[4]
1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (E)α-amylase85 ± 1.9 % inhibition--[5]
1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea (AD)α-amylase72 ± 0.4 % inhibition--[5]
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)α-glucosidase47.9 µM--[1][5]
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)Protein Tyrosine Phosphatase 1B (PTP1B)79.74 µM--[1]
Antioxidant Activity

The antioxidant potential of thiourea derivatives is a key area of investigation. The following data showcases the radical scavenging activity of a this compound analog.

Compound/Analog DescriptionAssayIC50 ValueReference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaDPPH Radical Scavenging118.05 µg/mL[7]
Antimicrobial Activity

Several thiourea derivatives have demonstrated promising activity against various bacterial strains. The data below presents the inhibitory effects of a this compound analog.

Compound/Analog DescriptionBacterial StrainZone of Inhibition (mm)StandardReference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaE. coliModerate (Comparable to standard)Cephradine[7]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaS. flexneri-Cephradine[7]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaP. aeruginosa-Cephradine[7]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaS. typhi-Cephradine[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are the protocols for key assays used in the evaluation of this compound analogs.

General Synthesis of N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically achieved through a nucleophilic addition reaction. This process involves reacting an isothiocyanate with a primary or secondary amine in a suitable solvent, such as acetone or ethanol.[1][2] For the synthesis of the titular compound and its analogs, 2,4-dimethylphenyl isothiocyanate can be used as a key precursor.[1]

G General Synthesis of this compound Analogs cluster_reactants Reactants 2_4_Dimethylphenyl_Isothiocyanate 2,4-Dimethylphenyl Isothiocyanate Nucleophilic_Addition Nucleophilic Addition 2_4_Dimethylphenyl_Isothiocyanate->Nucleophilic_Addition Amine Primary/Secondary Amine (R-NH2) Amine->Nucleophilic_Addition Solvent Solvent (e.g., Acetone) Solvent->Nucleophilic_Addition Product This compound Analog Nucleophilic_Addition->Product

Caption: General synthesis pathway for N,N'-disubstituted thiourea derivatives.[2]

α-Glucosidase Inhibition Assay

This assay measures a compound's ability to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.[1]

  • Reaction Mixture Preparation: An α-glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Addition: Various concentrations of the test compound (thiourea derivative) are added to the mixture and pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The mixture is incubated at a controlled temperature, for instance, 37°C.[1]

  • Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).[1]

  • Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. Acarbose is commonly used as a positive control.[1]

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[1]

G Experimental Workflow for α-Glucosidase Inhibition Assay Start Start Prepare_Enzyme Prepare α-Glucosidase in Buffer Start->Prepare_Enzyme Add_Inhibitor Add Thiourea Analog (Test Compound) Prepare_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add pNPG Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Na₂CO₃ Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Standard experimental workflow for the α-glucosidase inhibition assay.

Anticholinesterase Assay

Ellman's test is employed to assess the enzyme inhibitory activity of the synthesized thiourea derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] AChE is typically sourced from electric eel and BChE from equine serum.[7]

Antimicrobial Activity Assay (Agar Well Diffusion)

The antimicrobial potential of the compounds is evaluated using the agar well diffusion method against selected bacterial strains.[7]

  • Media Preparation: A suitable agar medium is prepared and poured into petri dishes.

  • Bacterial Inoculation: The surface of the agar is uniformly inoculated with a suspension of the test bacterium.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Addition: A specific concentration of the test compound dissolved in a suitable solvent is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. Cephradine is often used as a standard antibacterial drug.[7]

Potential Mechanism of Action

While specific mechanistic studies on this compound analogs are limited, the broader class of N,N'-diarylthioureas has been implicated in various biological pathways. For instance, the anti-inflammatory effects of some thiourea derivatives are associated with the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway.[2] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[2]

G Proposed Anti-Inflammatory Mechanism of Thiourea Analogs Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiourea_Analogs Thiourea Analogs Thiourea_Analogs->COX Inhibition Thiourea_Analogs->5_LOX Inhibition

Caption: Inhibition of COX and 5-LOX pathways by certain thiourea analogs.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Dimethylphenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of dimethylphenylthiourea derivatives, a class of compounds showing promise in preclinical research. Due to a lack of specific experimental data for 2,4-Dimethylphenylthiourea, this document focuses on the reported efficacy of structurally related thiourea analogs to provide a representative understanding of their potential. The guide synthesizes available in vitro data, details relevant experimental protocols, and outlines the typical workflow for in vivo evaluation.

In Vitro Efficacy: Cytotoxicity of Phenylthiourea Analogs

The in vitro cytotoxic activity of several substituted phenylthiourea derivatives has been evaluated against a panel of human cancer cell lines and a normal human keratinocyte cell line (HaCaT). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for these compounds.[1]

The data, summarized in the table below, is derived from a study on 3-(trifluoromethyl)phenylthiourea analogs, which are structurally related to this compound.[1] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic drug, cisplatin.[1]

CompoundSW480 (Colon Cancer) IC50 (µM)SW620 (Metastatic Colon Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)K-562 (Leukemia) IC50 (µM)HaCaT (Normal Keratinocytes) IC50 (µM)Selectivity Index (SI) vs. SW620
1-(3-Chloro-4-fluorophenyl)-thiourea11.2 ± 2.119.4 ± 1.85>508.9 ± 1.1225.1 ± 1.252.67
1-(3,4-Dichlorophenyl)-thiourea7.3 ± 1.051.5 ± 0.7213.7 ± 7.047.8 ± 1.0125.8 ± 2.5117.2
1-(4-Chlorophenyl)-thiourea18.2 ± 1.157.6 ± 1.7522.5 ± 2.5510.2 ± 1.54>50>6.58
1-(4-(Trifluoromethyl)phenyl)-thiourea9.0 ± 1.245.8 ± 0.766.9 ± 1.6425.6 ± 2.5141.5 ± 3.547.16
Cisplatin (Reference)9.8 ± 1.5411.5 ± 1.1210.5 ± 1.255.5 ± 0.5415.4 ± 1.181.34

Data sourced from Bielenica et al., 2021. The Selectivity Index (SI) is calculated as the IC50 for the normal cell line divided by the IC50 for the cancer cell line.[1]

In Vivo Efficacy: A General Outlook

One study on a dinuclear copper(II) complex containing a thiourea ligand demonstrated a remarkable inhibitory effect on tumor growth in a xenograft-bearing nude mouse model, highlighting the potential of thiourea-based compounds in vivo.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity data presented above was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: If the cells are viable, mitochondrial dehydrogenases will convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model for Anticancer Efficacy

A typical workflow for evaluating the in vivo anticancer efficacy of a compound using a xenograft mouse model is as follows:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then treated with the test compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control over a set period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizations

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compound Add thiourea derivatives overnight_incubation->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt add_solubilizer Add solubilizing agent add_mtt->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

In_Vivo_Xenograft_Workflow start Start cell_implantation Implant human cancer cells into immunocompromised mice start->cell_implantation tumor_growth Allow tumors to reach palpable size cell_implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer test compound or vehicle control randomization->treatment monitoring Monitor tumor growth and animal health treatment->monitoring endpoint Endpoint: Sacrifice and tumor excision monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis finish End analysis->finish

Caption: General workflow for an in vivo xenograft study.

Apoptosis_Pathway thiourea Thiourea Derivatives dna_damage DNA Damage thiourea->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation of 2,4-Dimethylphenylthiourea as a Specific Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Thiourea Derivative's Enzyme Inhibitory Profile Against Established Alternatives, Supported by Experimental Data.

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including enzyme inhibition. This guide focuses on the validation of 2,4-Dimethylphenylthiourea and its analogs as specific enzyme inhibitors. Due to the limited publicly available data on this compound, this analysis centers on the experimentally evaluated activity of a close structural analog, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea . This compound shares the key 2,4-dimethylphenyl structural motif.

This guide will objectively compare its performance against other known enzyme inhibitors, present quantitative data in structured tables, detail experimental methodologies for key assays, and visualize relevant biological pathways and experimental workflows.

Data Presentation: Comparative Enzyme Inhibitory Activity

The enzyme inhibitory potential of thiourea derivatives spans various targets. Based on available literature, the most pertinent enzymes for comparison are cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), α-glucosidase, α-amylase, and Protein Tyrosine Phosphatase 1B (PTP1B).

Cholinesterase Inhibition

Data for the close analog, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, indicates weak inhibitory activity against both AChE and BChE.[1]

CompoundTarget EnzymeIC50 Value (µg/mL)IC50 Value (µM)¹Standard InhibitorStandard IC50 (µM)
1-cyclohexyl-3-(2,4-dimethylphenyl)thioureaAChE>100[1]>381[1]Donepezil~0.02 - 0.05[1]
1-cyclohexyl-3-(2,4-dimethylphenyl)thioureaBChE>100[1]>381[1]Rivastigmine~0.04 - 0.4[1]

¹ Calculated based on a molecular weight of 262.42 g/mol for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea.[1]

Antidiabetic Enzyme Inhibition (General Thiourea Derivatives)
Compound Class/ExampleTarget EnzymeIC50 Value (µM)Standard InhibitorStandard IC50 (µM)
Thiadiazole-bearing thiourea derivativesα-Amylase1.30 - 35.70[3]Acarbose10.30 ± 0.20[3]
Thiadiazole-bearing thiourea derivativesα-Glucosidase2.20 - 37.60[3]Acarbose9.80 ± 0.20[3]
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thioureaPTP1B79.74[2]PTP1B-IN-3Varies by assay
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thioureaα-Glucosidase47.9[3]AcarboseVaries by assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays discussed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine AChE activity.[4][5]

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[5][6]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).[4]

    • DTNB solution (10 mM in phosphate buffer).[4]

    • Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water).[4]

    • AChE enzyme solution.

    • Test compound (e.g., 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea) and standard inhibitor solutions.

  • Assay Procedure (96-well plate format):

    • To respective wells, add phosphate buffer, AChE solution, DTNB solution, and either the test compound solution or its solvent (for control).[4]

    • Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[4][7]

    • Initiate the reaction by adding the ATCI substrate solution to all wells.[4]

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[6][7]

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

α-Glucosidase Inhibition Assay

This assay measures a compound's ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[2]

Principle: The enzyme α-glucosidase hydrolyzes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow product. The amount of p-nitrophenol produced is proportional to the enzyme's activity and can be measured by absorbance at 405 nm.[1][2]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 6.8).[1]

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).[1]

    • pNPG substrate solution.[1]

    • Sodium carbonate solution (to stop the reaction).[1]

    • Test compound and a reference inhibitor (e.g., Acarbose) solutions.[1]

  • Assay Procedure (96-well plate format):

    • Pre-incubate the α-glucosidase enzyme solution with various concentrations of the test compound in the phosphate buffer (e.g., at 37°C for 5-15 minutes).[1][8]

    • Add the pNPG solution to initiate the reaction and incubate (e.g., at 37°C for 20 minutes).[1][8]

    • Terminate the reaction by adding the sodium carbonate solution.[1][8]

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.[8]

  • Data Analysis:

    • The absorbance is directly proportional to the enzymatic activity.

    • Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.[1]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

PTP1B is a key negative regulator of insulin signaling, making it a target for type 2 diabetes and obesity treatments.[9]

Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing the yellow-colored p-nitrophenol (pNP). The enzymatic activity is quantified by measuring the absorbance of pNP at 405 nm.[9][10]

Protocol:

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0-7.0).[9][10]

    • Human recombinant PTP1B enzyme solution.[10]

    • pNPP substrate solution.[10]

    • Test compound and standard inhibitor solutions.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add the assay buffer, PTP1B enzyme solution, and various concentrations of the test compound.

    • Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[11]

    • Initiate the reaction by adding the pNPP substrate solution.[11]

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes).[10]

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[10][11]

    • Read the absorbance at 405 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of PTP1B inhibition and determine the IC50 value from a dose-response curve.[9]

Visualizations

Experimental and Signaling Pathway Diagrams

To better illustrate the processes involved in the validation of this compound and its analogs, the following diagrams, generated using Graphviz (DOT language), depict a general experimental workflow for enzyme inhibition assays and the PTP1B-regulated insulin signaling pathway.

G cluster_workflow General Enzyme Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) plate Plate Setup (Control, Blank, Test Compound) prep->plate preincubate Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate Reaction Initiation (Add Substrate) preincubate->initiate incubate Incubation initiate->incubate measure Measurement (e.g., Absorbance) incubate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

General workflow for in vitro enzyme inhibition assays.

G cluster_pathway PTP1B Regulation of Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 (Active) IRS1->pIRS1 Phosphorylation pIRS1->IRS1 Downstream Downstream Signaling (e.g., Glucose Uptake) pIRS1->Downstream PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 Dephosphorylation Inhibitor Thiourea Derivative (Inhibitor) Inhibitor->PTP1B

PTP1B negatively regulates the insulin signaling pathway.

References

Comparative Docking Analysis of 2,4-Dimethylphenylthiourea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking performance of 2,4-Dimethylphenylthiourea derivatives against various biological targets. Designed for researchers, scientists, and professionals in drug development, this document summarizes quantitative docking data, details experimental methodologies, and visualizes key processes to facilitate informed research decisions. While specific comparative data on a series of this compound derivatives is limited in the public domain, this guide aggregates findings from studies on closely related thiourea compounds to provide a valuable comparative framework.

Data Presentation: Docking Performance of Thiourea Derivatives

The following table summarizes the docking scores of various thiourea derivatives against a range of protein targets. Lower docking scores typically indicate a higher binding affinity.

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
N-(phenylcarbamothioyl)-4-chloro-benzamideCheckpoint kinase 12YWP-67.19Hydroxyurea-
Benzoylthiourea (BTU)Penicillin-binding protein 2a (PBP2a)4CJN< -5.75Native Ligand-
1,3-dibenzoylthiourea (DBTU)Penicillin-binding protein 2a (PBP2a)4CJN< -5.75Native Ligand-
Benzoylthiourea (BTU)FabH2QO0< -4.7935Native Ligand-
1,3-dibenzoylthiourea (DBTU)FabH2QO0< -4.7935Native Ligand-
Thiazole DerivativesDNA gyrase--6.4 to -9.2Clorobiocin-
Fluoro-nitro benzothiazolourea derivativesAcetylcholinesterase4EY7-9.7 to -11.2Donepezil-11.6
N-(allylcarbamothioyl)-2-chlorobenzamideBRAF (V600E) protein kinase4R5Y---
N-(allylcarbamothioyl)-2-methylbenzamideBRAF (V600E) protein kinase4R5Y---

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for the molecular docking of thiourea derivatives based on common practices reported in the literature.[1][2][3]

1. Ligand Preparation:

  • The 3D structures of the thiourea derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[2]

  • The optimized ligand structures are saved in a suitable format (e.g., .mol2 or .pdbqt).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The active site for docking is defined, often based on the location of the co-crystallized ligand or through binding site prediction tools.

3. Molecular Docking Simulation:

  • A molecular docking program (e.g., AutoDock Vina, MOE, PyRx) is used to perform the docking calculations.[4][5]

  • The prepared ligands are docked into the defined active site of the prepared protein.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site to find the best binding pose.

  • The results are typically scored based on the binding energy (e.g., in kcal/mol), with a more negative score indicating a more favorable interaction.[6]

4. Analysis of Results:

  • The docking poses are visualized and analyzed to understand the interactions between the ligand and the protein's active site residues.

  • Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

  • The docking scores of the derivative compounds are compared with each other and with a reference compound (e.g., a known inhibitor) to evaluate their potential activity.

Mandatory Visualization

Below are diagrams illustrating a typical molecular docking workflow and a representative signaling pathway that can be targeted by thiourea derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis Analysis of Docking Poses and Scores docking->analysis output Identification of Potential Leads analysis->output

Caption: A generalized workflow for in silico molecular docking studies.

antibacterial_pathway cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_result Outcome drug Thiourea Derivative target DNA Gyrase drug->target Inhibition dna_replication DNA Replication target->dna_replication Blocks cell_division Cell Division dna_replication->cell_division death Bacterial Cell Death cell_division->death

Caption: Inhibition of DNA gyrase by thiourea derivatives, a potential antibacterial mechanism.[3]

References

Assessing the Selectivity of Phenylthiourea Derivatives Against Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of novel compounds is a cornerstone of anticancer drug discovery. This guide provides a comparative analysis of the in vitro selectivity of various phenylthiourea derivatives against a range of cancer and non-cancerous cell lines. While specific data for 2,4-Dimethylphenylthiourea is not extensively available in the public domain, this guide draws upon published data for structurally related phenylthiourea compounds to provide insights into the potential selectivity of this class of molecules.

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1][2] The core chemical structure of thiourea allows for a wide range of substitutions, which in turn modulates their cytotoxic potency and selectivity towards cancer cells over healthy cells.[3][4] This guide summarizes key findings on the selectivity of several phenylthiourea derivatives, presenting comparative data and outlining the experimental methodologies used for their evaluation.

Comparative Cytotoxicity of Phenylthiourea Derivatives

The selective anticancer activity of thiourea derivatives is a critical parameter for their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenylthiourea derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 value for a non-cancerous cell line to that of a cancer cell line, is a key indicator of a compound's cancer-specific cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Colon Cancer)9.0HaCaT (Keratinocytes)24.72.74[5]
SW620 (Colon Cancer)1.5HaCaT (Keratinocytes)24.716.47[5]
K562 (Leukemia)6.3HaCaT (Keratinocytes)24.73.92[5]
N¹,N³-disubstituted-thiosemicarbazone 7 HCT116 (Colon Cancer)1.11---[6]
HepG2 (Liver Cancer)1.74---[6]
MCF-7 (Breast Cancer)7.0---[6]
Doxorubicin (Reference Drug) HCT116 (Colon Cancer)8.29---[6]
HepG2 (Liver Cancer)7.46---[6]
MCF-7 (Breast Cancer)4.56---[6]
Phosphonate thiourea derivatives Breast, Pancreatic, Prostate Cancer3 - 14---[7]
Aromatic thiourea derivatives (from indole) Lung, Liver, Breast Cancer< 20 (LC50)---[7]
Bis-thiourea structures Human LeukemiaAs low as 1.50---[7]

Note: The table presents a selection of data from various studies to illustrate the range of activities and selectivities observed for different phenylthiourea derivatives. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of a compound's cytotoxicity and selectivity relies on robust and standardized in vitro assays. The most commonly employed method is the MTT assay.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) and non-cancerous cell lines (e.g., HaCaT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., phenylthiourea derivatives) and a vehicle control.[8]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action of phenylthiourea derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates incubation_adhesion Overnight Incubation for Adhesion cell_culture->incubation_adhesion compound_addition Addition of Phenylthiourea Derivatives incubation_adhesion->compound_addition incubation_treatment Incubation (24-72h) compound_addition->incubation_treatment mtt_addition MTT Reagent Addition incubation_treatment->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for assessing cytotoxicity.

signaling_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome stimuli Cellular Stress / Phenylthiourea Derivative bax_bak Bax/Bak Activation stimuli->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A potential signaling pathway involving apoptosis induction.

References

Safety Operating Guide

Safe Disposal of 2,4-Dimethylphenylthiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2,4-Dimethylphenylthiourea are critical for laboratory safety and environmental protection. This compound is classified as hazardous, with potential health risks including acute toxicity if swallowed, and it is suspected of causing cancer and reproductive harm.[1] Adherence to the following procedural guidelines is essential for the safe management of this chemical waste.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol
Melting Point 177-179 °C
Boiling Point 290.7 °C at 760 mmHg
Density 1.2 g/cm³
Flash Point 129.6 °C
Vapor Pressure 0.00203 mmHg at 25°C

(Data sourced from MOLBASE)

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.

1. Waste Segregation and Collection:

  • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.

2. Container Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards associated with the chemical (e.g., "Toxic," "Carcinogen").

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).

  • The storage area should be away from sources of ignition and incompatible materials.

  • Ensure the container is kept closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is significant, evacuate the lab and contact EHS.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Avoid using combustible materials like paper towels.

  • Cleanup: Carefully sweep up the absorbed material and any contaminated debris, placing it into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SelectContainer Select & Label a Compatible Hazardous Waste Container FumeHood->SelectContainer AddWaste Add this compound Waste to Container SelectContainer->AddWaste Segregate Segregate from Incompatible Materials (Acids, Bases, Oxidizers) AddWaste->Segregate StoreSAA Store Sealed Container in a Designated Satellite Accumulation Area Segregate->StoreSAA RequestPickup Request Waste Pickup from EHS StoreSAA->RequestPickup WasteRemoved Waste is Safely Removed by Authorized Personnel RequestPickup->WasteRemoved Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Cleanup Collect Contaminated Material as Hazardous Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling 2,4-Dimethylphenylthiourea. The following procedural guidance is based on the safety profiles of structurally related thiourea compounds and aims to establish a robust framework for safe laboratory operations and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound and its solutions. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when a splash hazard exists.[1]Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[1] Contact lenses should not be worn.[2]
Hand Protection Chemically resistant, impervious gloves such as Butyl rubber or PVC.[1][2]Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1] Wash and dry hands thoroughly after handling.[1]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if working outside a fume hood, if ventilation is inadequate, or if dust may be generated.[1][3]The type of respirator will depend on the concentration and nature of the airborne contaminant.[1] Ensure proper fit and training before using a respirator.[1]
Protective Clothing A laboratory coat or a full chemical-protective suit.[1] Safety footwear or safety gumboots (e.g., Rubber).[2]Lab coats should be laundered separately from personal clothing.[2] Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Keep the container tightly closed when not in use.[6]

  • The storage area should be clearly labeled with appropriate hazard warnings and stored in a locked cabinet or room to restrict access.[1]

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use the smallest quantity of the substance necessary for the experiment.[1]

  • Avoid the formation of dust.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Never work alone in the laboratory.[7]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.[1]

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material such as sand, vermiculite, or earth to avoid raising dust.[2]

    • For liquid spills, use an absorbent material to soak up the chemical.[8]

    • Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[4][5] The container must be clearly labeled as "Hazardous Waste" with the chemical name and date.[4][5]

    • Clean the spill area with a standard laboratory cleaner and water.[4][5]

  • Major Spill:

    • Evacuate the area and alert emergency responders.[2]

    • Prevent the spillage from entering drains or water courses.[2]

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this material down the drain or in the regular trash.[4][5][8]

1. Waste Identification and Segregation:

  • All waste containing this compound must be collected and disposed of as hazardous waste.[4][5]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8]

2. Containerization:

  • Use a compatible, leak-proof container with a secure screw-top cap for collecting the waste. The original container is often a suitable choice.[8]

  • Ensure the container is in good condition, free from cracks or deterioration.[8]

  • Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[9]

3. Labeling:

  • Clearly label all waste containers with the words "HAZARDOUS WASTE," the chemical name "this compound Waste," the approximate concentration, and the date waste collection began.[4][5]

4. Storage of Waste:

  • Store sealed hazardous waste containers in a designated and properly ventilated Satellite Accumulation Area.[8]

  • Keep waste containers securely closed except when adding waste.[9]

5. Disposal:

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]

  • Complete all required hazardous waste pickup request forms accurately.

Workflow for Safe Handling and Disposal

start Start receiving Receiving and Storage start->receiving handling Handling and Use (in Fume Hood) receiving->handling spill Spill Occurs handling->spill Accident waste_generation Waste Generation handling->waste_generation spill_cleanup Spill Cleanup spill->spill_cleanup Contain and Clean waste_collection Waste Collection and Labeling spill_cleanup->waste_collection waste_generation->waste_collection waste_storage Waste Storage (Satellite Accumulation Area) waste_collection->waste_storage disposal Disposal via EHS waste_storage->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.